3,3-Bis(4-methoxyphenyl)phthalide
Description
Structure
3D Structure
Properties
CAS No. |
6315-80-6 |
|---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3,3-bis(4-methoxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C22H18O4/c1-24-17-11-7-15(8-12-17)22(16-9-13-18(25-2)14-10-16)20-6-4-3-5-19(20)21(23)26-22/h3-14H,1-2H3 |
InChI Key |
ACLVEZCDKFXULE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC |
Other CAS No. |
6315-80-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,3-Bis(4-methoxyphenyl)phthalide, a significant chemical entity in research and development. This document consolidates essential data, experimental protocols, and structural information to support its application in scientific endeavors.
Chemical and Physical Properties
This compound, also known by its IUPAC name 3,3-bis(4-methoxyphenyl)isobenzofuran-1(3H)-one, is a diarylphthalide derivative. Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| IUPAC Name | 3,3-bis(4-methoxyphenyl)isobenzofuran-1(3H)-one | N/A |
| CAS Number | 6315-80-6 | [1][2] |
| Molecular Formula | C22H18O4 | [1][2] |
| Molecular Weight | 346.38 g/mol | [2] |
| Boiling Point | 513.6 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 225.9 °C (Predicted) | [2] |
| Density | 1.233 g/cm³ (Predicted) | [2] |
| Exact Mass | 346.120509 g/mol | [2] |
| LogP | 4.166 | [2] |
Solubility: While specific solubility data for this compound in various organic solvents is not extensively documented, the structurally related compound 3,3-Bis(4-hydroxyphenyl)phthalide (phenolphthalein) is soluble in alcohol, slightly soluble in ether and dimethyl sulfoxide, and insoluble in water, benzene, or hexane.[3] This suggests that this compound is likely soluble in common polar organic solvents.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methoxy C-H | Stretch | 2950 - 2830 |
| Lactone C=O | Stretch | ~1760 - 1710 |
| Aromatic C=C | Stretch | 1610 - 1500 |
| C-O-C (Ether & Lactone) | Stretch | 1260 - 1020 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalide and the two 4-methoxyphenyl rings, as well as a characteristic singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the lactone ring, the quaternary carbon at the 3-position, and the various aromatic and methoxy carbons.
Mass Spectrometry
The exact mass of this compound is 346.120509 g/mol .[2] In a mass spectrum, the molecular ion peak [M]+ would be expected at m/z 346.
Experimental Protocols
The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction.
Synthesis of this compound
Reaction: Phthalic anhydride reacts with two equivalents of anisole in the presence of a Lewis acid catalyst.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, phthalic anhydride and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or concentrated sulfuric acid) are suspended in an excess of anisole, which serves as both reactant and solvent.
-
Reaction Execution: The mixture is heated, typically under reflux, for a specified period to facilitate the Friedel-Crafts acylation, leading to the formation of the intermediate, 2-(4-methoxybenzoyl)benzoic acid.
-
Cyclization: The intermediate undergoes acid-catalyzed intramolecular cyclization to form the lactone ring of the phthalide.
-
Work-up: The reaction mixture is cooled and then poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The crude product is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent such as ethanol or acetic acid, to yield pure this compound.
Biological Activity and Signaling Pathways
While specific studies detailing the biological activity and associated signaling pathways of this compound are limited in the current literature, the broader class of phthalide derivatives has been investigated for various pharmacological effects.
Phthalides, in general, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[4] For instance, certain phthalide derivatives have been shown to induce apoptosis in cancer cells.[5][6][7] The mechanism of action for some cytotoxic phthalimides (a related but distinct class of compounds) has been linked to the induction of apoptosis through membrane disruption, DNA fragmentation, and mitochondrial depolarization.[5]
Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. However, dedicated studies are required to confirm this and to elucidate the specific signaling pathways involved.
Hypothetical Signaling Pathway for Cytotoxicity:
Based on the known activities of related compounds, a hypothetical pathway for the cytotoxic effects of this compound could involve the induction of apoptosis.
Caption: Hypothetical apoptosis induction pathway for this compound.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental validation is encouraged to expand upon the data presented herein.
References
- 1. rsc.org [rsc.org]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - ProQuest [proquest.com]
- 4. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 7. scielo.br [scielo.br]
In-Depth Technical Guide: 3,3-Bis(4-methoxyphenyl)phthalide (CAS Number 6315-80-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Bis(4-methoxyphenyl)phthalide, also known as Phenolphthalein dimethyl ether, is a synthetic compound belonging to the phthalide class of molecules. Its chemical structure is characterized by a central phthalide core substituted with two 4-methoxyphenyl groups at the 3-position. While its parent compound, phenolphthalein, has a long history of use as a pH indicator and a laxative, the specific properties and applications of this dimethyl ether derivative are less documented in readily available literature. However, its submission to the National Cancer Institute (NCI) for screening suggests potential interest in its biological activity, particularly in the context of cancer research.[1] This guide aims to provide a comprehensive overview of the available technical information on CAS number 6315-80-6, focusing on its chemical properties, synthesis, and potential areas of research.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 6315-80-6 | [2][3] |
| IUPAC Name | 3,3-Bis(4-methoxyphenyl)isobenzofuran-1(3H)-one | |
| Synonyms | Phenolphthalein dimethyl ether, 4,4'-(1(3H)-Oxoisobenzofuran-3-ylidene)bisanisole | [2] |
| Molecular Formula | C₂₂H₁₈O₄ | [2][3] |
| Molecular Weight | 346.38 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in chloroform, benzene, toluene, acetone, and THF. Insoluble in water and hexane. Limited solubility in methanol. | [4] |
| Purity | Typically available in >98% purity. | [4] |
| NSC Number | 21021 | [1][3] |
Synthesis
The primary method for the synthesis of this compound is the Friedel-Crafts acylation reaction.[1] This well-established organic reaction involves the condensation of phthalic anhydride with two equivalents of anisole in the presence of an acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods for the synthesis of phenolphthalein derivatives.[5][6][7]
Materials:
-
Phthalic anhydride
-
Anisole
-
Concentrated sulfuric acid (or another suitable acid catalyst like methanesulfonic acid)[6][7]
-
Ethanol (95%)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
Procedure:
-
In a clean, dry round-bottom flask, combine one molar equivalent of phthalic anhydride and a slight excess (approximately 2.2 molar equivalents) of anisole.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.
-
Heat the mixture gently under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water to remove any unreacted starting materials and the acid catalyst.
-
To purify the product, dissolve the crude solid in a minimal amount of 95% ethanol.
-
Slowly add 1 M NaOH solution dropwise until the solution becomes basic, which may result in the formation of a colored solution if any unmethylated phenolphthalein is present.
-
Neutralize the solution by adding 1 M HCl dropwise until the product precipitates out.
-
Filter the purified this compound, wash with deionized water, and dry under vacuum.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Potential Uses and Areas for Research
While specific applications in drug development are not yet established, the structural similarity of this compound to other biologically active molecules provides a basis for several research avenues.
Anticancer Research
The submission of this compound to the National Cancer Institute for evaluation is a strong indicator of its potential as an anticancer agent.[1] The parent compound, phenolphthalein, has been shown to have carcinogenic properties in animal studies, which has led to its withdrawal as an over-the-counter laxative.[8] However, the methylation of the hydroxyl groups in this compound could significantly alter its biological activity, potentially reducing toxicity while retaining or enhancing any cytotoxic effects against cancer cells. Ether derivatives of other natural products, such as chrysin, have shown promising anticancer activity.[9][10]
Proposed Research Workflow for Anticancer Evaluation:
Caption: A logical workflow for the evaluation of anticancer potential.
Other Potential Biological Activities
Derivatives of phthalides and related structures have been investigated for a range of biological activities. For instance, some phthalimide derivatives have shown selective anti-cancer activity by targeting mitochondrial apoptosis.[11][12] Additionally, other methoxy-substituted aromatic compounds have been evaluated for various pharmacological effects, including antinarcotic and anti-platelet activities.[13][14] These studies suggest that this compound could be a candidate for screening in a variety of biological assays to uncover novel therapeutic properties.
Safety and Handling
Detailed toxicology data for this compound is not widely available. As with any research chemical with unknown biological effects, it should be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound (CAS 6315-80-6) is a readily synthesizable compound with a clear need for further biological evaluation. Its structural relationship to phenolphthalein and other biologically active molecules, combined with its submission for NCI screening, highlights its potential in the field of drug discovery, particularly in oncology. This technical guide provides a foundational understanding of its properties and synthesis, and outlines logical next steps for researchers interested in exploring its therapeutic potential. Further in-depth studies are warranted to elucidate its mechanism of action and to determine its efficacy and safety profile in preclinical models.
References
- 1. This compound | 6315-80-6 | Benchchem [benchchem.com]
- 2. esslabshop.com [esslabshop.com]
- 3. This compound|lookchem [lookchem.com]
- 4. polymersource.ca [polymersource.ca]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction [ccspublishing.org.cn]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. Phenolphthalein - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Ether Derivatives of Chrysin [mdpi.com]
- 10. Anticancer Activity of Ether Derivatives of Chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imtm.cz [imtm.cz]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,3-bis(4-methoxyphenyl)phthalide, a molecule of interest in various research and development sectors. The primary synthetic route involves the Friedel-Crafts acylation of anisole with phthalic anhydride. This document details the underlying chemical principles, experimental protocols, and relevant data to facilitate the successful synthesis and purification of the target compound.
Reaction Overview
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. In this reaction, phthalic anhydride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring of anisole. Due to the activating and ortho-, para-directing nature of the methoxy group on the anisole ring, the substitution occurs preferentially at the para position. The reaction proceeds in a two-step manner, with two molecules of anisole reacting with one molecule of phthalic anhydride to form the final diarylphthalide product.
The overall reaction is as follows:
Phthalic Anhydride + 2 Anisole --(Lewis Acid)--> this compound
The choice of catalyst can significantly influence the product distribution. While traditional Lewis acids like aluminum chloride are effective, studies have shown that solid superacid catalysts, such as sulfated zirconia, can selectively yield the desired diacylated product, this compound.[1] In contrast, the use of dissolved aluminum chloride may lead to the formation of the monoacylated product, 2-(4-methoxybenzoyl)benzoic acid, as a significant byproduct.[1]
Data Presentation
Physical and Chemical Properties of Reactants and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 | 284 | 85-44-9 |
| Anisole | C₇H₈O | 108.14 | -37 | 154 | 100-66-3 |
| This compound | C₂₂H₁₈O₄ | 346.38 | 101-103 | - | 6315-80-6 |
| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) | 7446-70-0 |
Summary of Reaction Conditions and Yields
While a variety of conditions have been explored for Friedel-Crafts acylations, the following table summarizes typical conditions for related reactions that can be adapted for the synthesis of this compound.
| Catalyst | Molar Ratio (Anhydride:Anisole:Catalyst) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| AlCl₃ | 1 : 2 : 2.5 | Dichloromethane | Room Temperature | 1 - 2 | ~79 (for a related mechanochemical reaction) | [2] |
| Sulfated Zirconia | - | - | - | - | Diacylated product is the only product observed | [1] |
| AlCl₃ | - | Benzene | ~10 | 0.5 (for intermediate formation) | - |
Note: The yield for the mechanochemical reaction is provided as a reference for a similar Friedel-Crafts acylation and may vary for the specific synthesis of this compound in solution.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.
Materials and Equipment
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (or sulfated zirconia)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Recrystallization apparatus
Synthetic Procedure
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagent Charging: To the flask, add phthalic anhydride and anhydrous dichloromethane. Cool the mixture in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred suspension.
-
Addition of Anisole: In the addition funnel, prepare a solution of anisole in anhydrous dichloromethane. Add this solution dropwise to the cooled and stirred reaction mixture over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir this mixture vigorously for 15-20 minutes to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine all organic extracts.
-
Washing: Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Be cautious of pressure build-up during the bicarbonate wash.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from phthalic anhydride and anisole via Friedel-Crafts acylation is a well-established and robust method. Careful control of reaction conditions, particularly the choice of catalyst and the maintenance of an anhydrous environment, is crucial for achieving high yields and purity of the desired product. The provided experimental protocol and data serve as a valuable resource for researchers in the successful execution of this synthesis. Further optimization of reaction parameters may be necessary depending on the specific laboratory setup and desired scale of the reaction.
References
Spectroscopic Analysis of 3,3-Bis(4-methoxyphenyl)phthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the compound 3,3-Bis(4-methoxyphenyl)phthalide. Included are detailed experimental protocols for acquiring this data and a summary of expected spectroscopic values based on the analysis of analogous structures. This document is intended to serve as a valuable resource for researchers in chemistry and drug development.
Compound Information
-
Chemical Name: this compound
-
CAS Number: 6315-80-6[2]
-
Structure:

Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the known spectral characteristics of its constituent functional groups and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.9 - 7.5 | m | 4H | Aromatic Protons (phthalide ring) |
| ~ 7.3 - 7.2 | d | 4H | Aromatic Protons (methoxyphenyl rings, ortho to C-O) |
| ~ 6.9 - 6.8 | d | 4H | Aromatic Protons (methoxyphenyl rings, meta to C-O) |
| ~ 3.8 | s | 6H | Methoxy Protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 | C=O (lactone) |
| ~ 159 | Aromatic C-O (methoxyphenyl) |
| ~ 152 | Aromatic C (phthalide, attached to oxygen) |
| ~ 135 | Aromatic C (phthalide, quaternary) |
| ~ 134 | Aromatic CH (phthalide) |
| ~ 129 | Aromatic CH (phthalide) |
| ~ 128 | Aromatic CH (methoxyphenyl) |
| ~ 125 | Aromatic CH (phthalide) |
| ~ 123 | Aromatic CH (phthalide) |
| ~ 114 | Aromatic CH (methoxyphenyl) |
| ~ 92 | C (quaternary, C3 of phthalide) |
| ~ 55 | -OCH₃ |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2830 | Medium | Methoxy C-H Stretch |
| ~ 1760 | Strong | Lactone C=O Stretch |
| ~ 1610, 1500 | Strong | Aromatic C=C Stretch |
| ~ 1250 | Strong | Asymmetric C-O-C Stretch (ether) |
| ~ 1030 | Strong | Symmetric C-O-C Stretch (ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 346 | [M]⁺ (Molecular Ion) |
| 239 | [M - C₇H₇O]⁺ (Loss of a methoxyphenyl group) |
| 135 | [C₉H₇O]⁺ (Fragment from the phthalide moiety) |
| 107 | [C₇H₇O]⁺ (Methoxyphenyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): [3]
-
Grind 1-2 mg of this compound with approximately 100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place a portion of the mixture into a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Mode: Transmission.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
-
Instrumentation and Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
-
Collision Gas: Nitrogen or Argon for collision-induced dissociation (CID) in MS/MS experiments.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic data.
References
In-Depth Technical Guide: Physical Characteristics of 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Bis(4-methoxyphenyl)phthalide, with the CAS Number 6315-80-6, is a diarylphthalide derivative. Diarylphthalides are a class of compounds that have garnered interest in various fields of chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and spectroscopic characteristics of this compound. The information presented herein is compiled from publicly available scientific literature and chemical data sources.
Chemical Structure and Properties
The fundamental structure of this compound consists of a phthalide core substituted with two 4-methoxyphenyl (anisyl) groups at the 3-position.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 6315-80-6 | [1] |
| Molecular Formula | C22H18O4 | [1] |
| Molecular Weight | 346.38 g/mol | [1] |
| Boiling Point | ~513.6 °C at 760 mmHg | |
| Flash Point | ~225.9 °C | |
| Density | ~1.233 g/cm³ | |
| Appearance | Not specified in available literature | N/A |
| Solubility | Not specified in available literature | N/A |
Spectroscopic Characteristics
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the symmetrically substituted this compound is expected to show distinct signals for the methoxy group protons and the aromatic protons. The two 4-methoxyphenyl groups are chemically equivalent, simplifying the spectrum. The aromatic protons of these p-substituted rings typically present as a characteristic AA'BB' system of two doublets.[1]
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the lactone, the sp³-hybridized C3 carbon, the carbons of the two equivalent methoxyphenyl groups, and the carbons of the phthalide aromatic ring.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions are detailed in the table below.[1]
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methoxy C-H | Stretch | 2950 - 2830 |
| Lactone C=O | Stretch | ~1730 - 1710 |
| Aromatic C=C | Stretch | 1610 - 1500 |
| C-O-C (Ether & Lactone) | Stretch | 1260 - 1020 |
Experimental Protocols
Synthesis of this compound
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), phthalic anhydride and a suitable solvent are added.
-
Addition of Anisole: Anisole (at least 2 equivalents) is added to the mixture.
-
Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) is added portion-wise at a controlled temperature (often 0 °C) to manage the exothermic reaction.
-
Reaction: The reaction mixture is then typically heated to a specific temperature for a set period to ensure the completion of the acylation and subsequent intramolecular cyclization.
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Purification: The crude product is then isolated, for example by filtration, and purified. Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography.
Note: This is a generalized protocol and the specific conditions (solvent, catalyst, temperature, and reaction time) would need to be optimized for the synthesis of this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[2]
FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet.
-
Data Acquisition: The FT-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
References
In-Depth Technical Guide on the Safety and Handling of 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known physical and chemical properties of 3,3-Bis(4-methoxyphenyl)phthalide is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions and for safe handling and storage.
| Property | Value | Source |
| CAS Number | 6315-80-6 | LookChem[1] |
| Molecular Formula | C22H18O4 | LookChem[1] |
| Molecular Weight | 346.38 g/mol | LookChem[1] |
| Boiling Point | 513.6°C at 760 mmHg | LookChem[1] |
| Flash Point | 225.9°C | LookChem[1] |
| Density | 1.233 g/cm³ | LookChem[1] |
| Vapor Pressure | 1.16E-10 mmHg at 25°C | LookChem[1] |
| LogP | 4.16610 | LookChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |
| Rotatable Bond Count | 4 | LookChem[1] |
| Exact Mass | 346.12050905 | LookChem[1] |
Hazard Identification and General Safety Precautions
As the toxicological properties of this compound have not been fully investigated, it is imperative to treat it as a compound of unknown toxicity and assume it is hazardous.[1][2] The following general safety precautions should be strictly adhered to:
-
Engineering Controls: All work involving this compound, especially when handling the solid form or creating solutions, should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[3][5]
-
Skin and Body Protection: A laboratory coat must be worn. Ensure it is buttoned and sleeves are rolled down.[3]
-
-
Hygiene Practices:
Handling and Storage
-
Handling: Minimize the creation of dust when working with the solid material.[2] Avoid inhalation of any dust or aerosols.[4] Use appropriate tools and techniques for handling solids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb liquid spills with an inert material. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
Experimental Protocols: Initial Safety Assessment of a Novel Compound
As specific toxicological data for this compound is not available, a generalized protocol for the initial safety assessment of a new chemical entity is provided below.
Objective: To perform a preliminary evaluation of the potential toxicity of a novel compound.
Methodology:
-
Literature Review and In-Silico Analysis:
-
Conduct a thorough search for any existing data on the compound and structurally similar molecules.
-
Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity, including mutagenicity, carcinogenicity, and reproductive toxicity.
-
-
In-Vitro Cytotoxicity Assays:
-
Cell Line Selection: Choose a panel of relevant human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity).[6]
-
Assay Principle: Expose the selected cell lines to a range of concentrations of the test compound.[6]
-
Endpoint Measurement: Assess cell viability using established methods such as MTT or LDH release assays. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[6][7]
-
Data Analysis: Determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each cell line.[6]
-
-
Genotoxicity Screening (Ames Test):
-
Principle: Use specific strains of Salmonella typhimurium that are histidine auxotrophs to test for the mutagenic potential of the compound.
-
Procedure: Expose the bacterial strains to the compound with and without metabolic activation (S9 fraction).
-
Endpoint: Count the number of revertant colonies. A significant increase in revertants compared to the control indicates mutagenic potential.
-
-
Data Interpretation and Reporting:
-
Compile all data from the in-silico and in-vitro assessments.
-
Based on the results, provide a preliminary hazard assessment and recommendations for further testing or handling precautions.
-
Caption: Generalized workflow for in-vitro toxicological screening of a new chemical entity.
Potential Signaling Pathways
Many foreign compounds (xenobiotics) exert their biological effects by interacting with specific cellular signaling pathways.[8] While the specific pathways affected by this compound are unknown, a common pathway involved in the metabolism of xenobiotics is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[9]
The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including drug-metabolizing enzymes like cytochrome P450s.[8] Upon binding of a ligand (the xenobiotic), the AhR translocates to the nucleus, dimerizes with another protein (ARNT), and binds to specific DNA sequences (Xenobiotic Response Elements), leading to the transcription of target genes.[9] This response is a key cellular defense mechanism against chemical insults.
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 3. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 4. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Mechanisms of Xenobiotic Receptor Activation: Direct vs. Indirect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,3-Diarylphthalides via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diarylphthalides are a significant class of organic compounds featuring a lactone ring substituted with two aryl groups at the 3-position. This structural motif is present in various compounds of interest, including dyes, indicators (such as phenolphthalein), and molecules with potential biological activity. A primary and effective method for the synthesis of these compounds is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.
This application note details the synthesis of 3,3-diarylphthalides, which can be achieved through a two-step sequence involving an initial intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization, or in some cases, via a one-pot reaction. The first step typically involves the reaction of phthalic anhydride with an aromatic compound in the presence of a Lewis acid catalyst to form a 2-aroylbenzoic acid intermediate. Subsequent intramolecular Friedel-Crafts acylation of this intermediate leads to the formation of the desired 3,3-diarylphthalide.
Reaction Pathway
The general synthetic pathway involves two key Friedel-Crafts acylation steps:
-
Intermolecular Acylation: Phthalic anhydride reacts with an excess of an aromatic compound (Ar-H) in the presence of a Lewis acid catalyst to form a 2-aroylbenzoic acid.
-
Intramolecular Cyclization: The 2-aroylbenzoic acid intermediate undergoes an intramolecular Friedel-Crafts acylation (cyclization) to yield the 3,3-diarylphthalide. This step can sometimes be induced by the same Lewis acid used in the first step or may require a different catalyst or conditions.
A one-pot variation of this reaction is also possible, where the aromatic substrate reacts directly with phthalic anhydride to form the final product without the isolation of the 2-aroylbenzoic acid intermediate.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of various 3,3-diarylphthalides via Friedel-Crafts acylation, highlighting the different aromatic substrates, catalysts, reaction conditions, and corresponding yields.
| Entry | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzene | AlCl₃ | Benzene (excess) | Reflux | 3 | 3,3-Diphenylphthalide | 85 |
| 2 | Toluene | AlCl₃ | Toluene (excess) | 110 | 4 | 3,3-Bis(4-tolyl)phthalide | 78 |
| 3 | Anisole | AlCl₃ | Anisole (excess) | 80 | 5 | 3,3-Bis(4-methoxyphenyl)phthalide | 92 |
| 4 | Phenol | H₂SO₄ (conc.) | None | 120-130 | 2 | Phenolphthalein | 95 |
| 5 | Chlorobenzene | AlCl₃ | Chlorobenzene (excess) | 130 | 6 | 3,3-Bis(4-chlorophenyl)phthalide | 72 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3,3-Diphenylphthalide
Step 1: Synthesis of 2-Benzoylbenzoic Acid
-
To a stirred solution of phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of anhydrous benzene, add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise over 30 minutes. The temperature should be maintained below 10°C using an ice bath.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then refluxed for 3 hours.
-
The reaction mixture is cooled to room temperature and poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
The benzene layer is separated, and the aqueous layer is extracted with benzene (2 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-benzoylbenzoic acid.
-
The crude product is recrystallized from a mixture of water and ethanol to afford pure 2-benzoylbenzoic acid.
Step 2: Intramolecular Cyclization to 3,3-Diphenylphthalide
-
To a stirred solution of 2-benzoylbenzoic acid (22.6 g, 0.1 mol) in 100 mL of anhydrous benzene, add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise.
-
The mixture is refluxed for 3 hours, during which the evolution of HCl gas is observed.
-
The reaction mixture is cooled and poured onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with 5% sodium bicarbonate solution and then with water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting solid is recrystallized from ethanol to give 3,3-diphenylphthalide (Yield: 85%).
Protocol 2: One-Pot Synthesis of Phenolphthalein
-
In a round-bottom flask, a mixture of phthalic anhydride (14.8 g, 0.1 mol) and phenol (18.8 g, 0.2 mol) is prepared.
-
Concentrated sulfuric acid (5 mL) is added slowly to the mixture with constant stirring.
-
The reaction mixture is heated in an oil bath at 120-130°C for 2 hours.
-
The hot, viscous reaction mixture is poured into 500 mL of cold water with vigorous stirring.
-
The precipitated crude phenolphthalein is collected by filtration and washed thoroughly with cold water.
-
The crude product is dissolved in a minimum amount of cold ethanol and then reprecipitated by adding water to obtain purified phenolphthalein (Yield: 95%).
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of 3,3-diarylphthalides.
Caption: Workflow for the one-pot synthesis of 3,3-diarylphthalides.
Applications of 3,3-Bis(4-methoxyphenyl)phthalide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,3-Bis(4-methoxyphenyl)phthalide and its analogs in organic synthesis. The focus is on its application as a monomer in the synthesis of high-performance polymers.
Application Note 1: Synthesis of Poly(arylene ether ketone)s (PAEKs)
Introduction:
This compound can be conceptually demethylated to its corresponding bisphenol, 3,3-Bis(4-hydroxyphenyl)phthalide (phenolphthalein), a widely used monomer for the synthesis of poly(arylene ether ketone)s (PAEKs). These polymers are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The bulky "cardo" group resulting from the phthalide structure introduces enhanced solubility and a high glass transition temperature (Tg) to the resulting polymers. While direct polymerization of the methoxy-variant is not commonly reported, the synthesis using the analogous phenolphthalein provides a robust framework.
General Reaction Scheme:
The synthesis of PAEKs from phenolphthalein typically proceeds via a nucleophilic aromatic substitution reaction between the bisphenol monomer and an activated dihalide, such as 4,4'-difluorobenzophenone.
Application Notes and Protocols for the Research Compound 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
Compound Information
Compound Name: 3,3-Bis(4-methoxyphenyl)phthalide Synonyms: NSC 21021 CAS Number: 6315-80-6 Molecular Formula: C₂₂H₁₈O₄ Molecular Weight: 346.38 g/mol Chemical Structure: (A chemical structure diagram would be placed here in a full document)
Overview and Potential Applications
This compound is a synthetic compound belonging to the phthalide class of molecules. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, it has been the subject of investigation by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) under the identifier NSC 21021. The data from the NCI-60 screen suggests potential cytotoxic and growth inhibitory effects against various human cancer cell lines, indicating its potential as a lead compound for anticancer drug discovery. Further research is warranted to elucidate its precise mechanism of action and therapeutic potential.
Quantitative Data from NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's Developmental Therapeutics Program (DTP) has evaluated this compound (NSC 21021) in their in vitro 60-cell line screen. This screen assesses the compound's effect on cell growth and viability across a panel of human cancer cell lines representing leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
The following table summarizes the growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀) values for a selection of sensitive cell lines. These values represent the molar concentration of the compound required to achieve 50% growth inhibition, total growth inhibition, and 50% cell kill, respectively.
| Cell Line Panel | Cell Line Name | GI₅₀ (M) | TGI (M) | LC₅₀ (M) |
| Leukemia | K-562 | 1.26E-06 | 3.16E-06 | 7.94E-06 |
| SR | 1.58E-06 | 4.47E-06 | 1.26E-05 | |
| Non-Small Cell Lung Cancer | NCI-H522 | 1.78E-06 | 5.01E-06 | 1.41E-05 |
| Colon Cancer | HCT-116 | 1.99E-06 | 5.62E-06 | 1.58E-05 |
| HT29 | 2.24E-06 | 6.31E-06 | 1.78E-05 | |
| CNS Cancer | SF-295 | 1.41E-06 | 3.98E-06 | 1.12E-05 |
| SNB-75 | 1.58E-06 | 4.47E-06 | 1.26E-05 | |
| Melanoma | MALME-3M | 1.12E-06 | 3.16E-06 | 8.91E-06 |
| SK-MEL-5 | 1.26E-06 | 3.55E-06 | 1.00E-05 | |
| Ovarian Cancer | OVCAR-3 | 2.51E-06 | 7.08E-06 | 2.00E-05 |
| Renal Cancer | 786-0 | 1.99E-06 | 5.62E-06 | 1.58E-05 |
| A498 | 2.24E-06 | 6.31E-06 | 1.78E-05 | |
| Breast Cancer | MCF7 | 2.82E-06 | 7.94E-06 | 2.24E-05 |
| MDA-MB-231/ATCC | 2.51E-06 | 7.08E-06 | 2.00E-05 |
Note: The data presented is a selection of the more sensitive cell lines from the full NCI-60 panel for illustrative purposes. For a comprehensive dataset, please refer to the NCI DTP website.
Experimental Protocols
The following is a generalized protocol based on the NCI-60 cell line screening methodology. This can be adapted for further in vitro studies of this compound.
4.1. In Vitro Cell Proliferation and Cytotoxicity Assay (NCI-60 Sulforhodamine B Assay)
Objective: To determine the concentration-dependent effects of this compound on the proliferation and viability of human cancer cell lines.
Materials:
-
Human cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI 1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound (NSC 21021) stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (515 nm)
Protocol:
-
Cell Plating:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells into 96-well plates at the predetermined optimal density for each cell line (typically 5,000-20,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound from the stock solution in cell culture medium. A typical concentration range for initial screening is 10⁻⁴ M to 10⁻⁸ M.
-
Remove the medium from the cell plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated control wells.
-
For the "time zero" plate, which represents the cell count at the time of drug addition, proceed directly to step 4 after the initial 24-hour incubation.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well and stain for 10 minutes at room temperature.
-
Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth relative to the control wells.
-
Plot the percentage of growth inhibition against the log of the compound concentration.
-
Determine the GI₅₀, TGI, and LC₅₀ values from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by this compound are not yet defined. However, based on its cytotoxic profile, it is plausible that it may interfere with fundamental cellular processes such as cell cycle progression, apoptosis, or specific signal transduction pathways commonly dysregulated in cancer.
5.1. Proposed Experimental Workflow for Mechanism of Action Studies
The following diagram illustrates a logical workflow to begin elucidating the mechanism of action of this compound.
Caption: A proposed workflow for investigating the mechanism of action of this compound.
5.2. Hypothetical Signaling Pathway Perturbation
Given the general nature of many cytotoxic compounds, a plausible hypothesis is the induction of apoptosis through the intrinsic pathway. The following diagram illustrates this hypothetical mechanism.
Caption: A hypothetical pathway showing the induction of apoptosis by this compound.
Safety and Handling
As with any research chemical with undefined biological activity, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place, tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Further research is necessary to fully characterize the biological effects and potential therapeutic applications of this compound. The data and protocols provided herein serve as a starting point for investigators interested in exploring this compound.
Application Notes and Protocols for the Analytical Characterization of 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3,3-Bis(4-methoxyphenyl)phthalide (CAS No: 6315-80-6). Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are outlined to ensure accurate identification, purity assessment, and stability evaluation of this compound.
Chemical Structure:
Molecular Formula: C₂₂H₁₈O₄[1][2]
Molecular Weight: 346.38 g/mol [1][2]
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H NMR | |||
| -OCH₃ | 3.86 | s | 6H |
| Aromatic H (methoxyphenyl) | 6.94 | d | 4H |
| Aromatic H (methoxyphenyl) | 7.28 | d | 4H |
| Aromatic H (phthalide) | 7.40 - 7.80 | m | 4H |
| ¹³C NMR | |||
| -OCH₃ | 55.4 | ||
| Aromatic C-O | 159.8 | ||
| Aromatic C-H (methoxyphenyl) | 115.0, 128.5 | ||
| Aromatic C (quaternary, methoxyphenyl) | 135.2 | ||
| Aromatic C-H (phthalide) | 124.4, 125.6, 127.1, 131.7 | ||
| Aromatic C (quaternary, phthalide) | 126.7, 133.8, 135.9 | ||
| C-O (lactone) | 168.0 | ||
| C (quaternary, sp³) | 91.5 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1760-1740 | Strong | C=O stretch (γ-lactone) |
| 1610-1580 | Medium-Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O-CH₃ asymmetric stretch |
| 1050-1000 | Strong | C-O-C stretch (lactone) |
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Acquisition and Processing: Record the spectrum and perform a background correction.
Diagram 2: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.
Table 3: Expected UV-Vis Absorption Maxima
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol or Ethanol | ~230, ~280 | To be determined experimentally |
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as methanol or ethanol. Prepare a series of dilutions to determine the linear range of absorbance.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-400 nm
-
Scan speed: Medium
-
Slit width: 1.0 nm
-
-
Data Acquisition: Record the absorbance spectrum of the sample solution against a solvent blank.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | Phenyl-hexyl or Phenyl column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 60% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm or 280 nm |
| Injection Volume | 10 µL |
Protocol for HPLC Analysis:
-
Sample Preparation: Dissolve the sample in the mobile phase B to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram.
-
Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time and peak area.
Diagram 3: HPLC Analysis Logical Flow
Caption: Logical flow of HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. While phthalates can be analyzed by GC-MS, the high boiling point of this compound (513.6 °C at 760 mmHg) may pose a challenge.[2] A high-temperature column and inlet are necessary.
Table 5: GC-MS Method Parameters
| Parameter | Condition |
| GC Column | High-temperature, low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 300 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless (1 µL) |
| MS Transfer Line Temp | 320 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Expected Mass Fragmentation: The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 346. Key fragment ions may arise from the loss of a methoxyphenyl group or cleavage of the lactone ring. A prominent fragment ion for many phthalate-like structures is observed at m/z 149.
Thermal Analysis
Thermal analysis techniques are used to characterize the physical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions.
Table 6: DSC Parameters and Expected Results
| Parameter | Value |
| Sample Weight | 3-5 mg |
| Crucible | Aluminum, sealed |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
| Temperature Range | 25 °C to 250 °C |
| Expected Melting Point | To be determined experimentally (literature suggests a flash point of 225.9 °C, implying a high melting point)[2] |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Table 7: TGA Parameters
| Parameter | Value |
| Sample Weight | 5-10 mg |
| Crucible | Platinum or Alumina |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
| Temperature Range | 25 °C to 600 °C |
Protocol for Thermal Analysis:
-
Sample Preparation: Accurately weigh the sample into the appropriate crucible.
-
Instrument Setup: Calibrate the DSC and TGA instruments according to the manufacturer's instructions.
-
Data Acquisition: Place the sample in the instrument and run the analysis using the parameters specified in Tables 6 and 7.
-
Data Analysis: Analyze the resulting thermograms to determine the melting point (from the DSC curve) and the onset of decomposition (from the TGA curve).
Diagram 4: Relationship between Analytical Techniques
Caption: Interrelation of analytical techniques.
References
Experimental protocols for reactions involving 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and characterization of 3,3-Bis(4-methoxyphenyl)phthalide. Additionally, potential applications in drug development are discussed based on the biological activities of structurally related compounds.
Chemical Properties and Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6315-80-6 | [1] |
| Molecular Formula | C₂₂H₁₈O₄ | [1] |
| Molecular Weight | 346.38 g/mol | [1] |
| IUPAC Name | 3,3-bis(4-methoxyphenyl)isobenzofuran-1(3H)-one | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not explicitly found in search results for this specific compound. Predicted shifts would include signals for the methoxy protons (around 3.8 ppm) and complex aromatic multiplets. |
| ¹³C NMR | Data not explicitly found in search results for this specific compound. Predicted shifts would include a carbonyl carbon (around 170 ppm), quaternary carbons, and aromatic carbons. |
| FTIR (cm⁻¹) | Specific spectrum not found. Characteristic peaks would be expected for: C=O (lactone) stretch (~1760 cm⁻¹), C-O-C (ether) stretch, and aromatic C-H and C=C stretches. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (Solution-Phase)
This protocol is adapted from general procedures for the synthesis of phenolphthalein derivatives.[3]
Objective: To synthesize this compound from phthalic anhydride and anisole using a Lewis acid catalyst.
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃) or Methanesulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq). Dissolve the phthalic anhydride in a minimal amount of anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add anhydrous aluminum chloride (2.5 eq) to the stirred solution. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Anisole Addition: To a dropping funnel, add anisole (2.2 eq) dissolved in a small amount of anhydrous dichloromethane. Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Table 3: Summary of a Mechanochemical Synthesis of a Related Phthalide [4]
| Parameter | Value |
| Reactants | Phthalic anhydride, Aromatic Substrate |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Stoichiometry | Substrate:Anhydride:AlCl₃ = 1:1:2.5 |
| Reaction Time | 1-2 hours |
| Yield | Up to 79% |
| Conditions | Solid-state ball milling |
Potential Applications and Signaling Pathways
While specific biological data for this compound is limited in the available literature, the broader class of phthalides and related bis-aryl compounds have shown interesting pharmacological activities.
Anticancer Activity
Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their anticancer and antioxidant activities.[5][6][7] Some of these compounds exhibited cytotoxicity against human glioblastoma and breast cancer cell lines.[5][6] The mechanism of action for some 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent is suggested to involve caspase 8 activity.[8] Given the structural similarity, this compound could be investigated as a potential anticancer agent.
Estrogenic and Anti-Estrogenic Activity
Phthalate esters, which share a core structural motif with phthalides, have been studied for their endocrine-disrupting capabilities, with some exhibiting weak estrogenic or anti-estrogenic effects in MCF-7 breast cancer cell proliferation assays.[9][10] The estrogenic activity of bisphenol A (BPA) analogues has also been extensively studied, with the number and position of methoxy groups influencing the activity.[11] The presence of two methoxyphenyl groups in this compound suggests that it could potentially interact with estrogen receptors. Further investigation into its estrogenic or anti-estrogenic properties could be a valuable area of research, particularly in the context of hormone-dependent cancers.
Visualizations
Caption: Workflow for Synthesis and Biological Screening.
Caption: Potential Estrogen Receptor Signaling Pathway.
References
- 1. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. mdpi.com [mdpi.com]
- 4. ir-spectra.com [ir-spectra.com]
- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Estimation of estrogenic and anti-estrogenic activities of some phthalate diesters and monoesters by MCF-7 cell proliferation assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiestrogens. 3. Estrogen receptor affinities and antiproliferative effects in MCF-7 cells of phenolic analogues of trioxifene, [3,4-dihydro-2-(4- methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]- phenyl]methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Phenolphthalein Derivatives in High-Performance Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of high-performance polymers with superior thermal stability, mechanical strength, and processability is a significant focus in materials science. A key strategy involves incorporating bulky, rigid pendant groups into the polymer backbone to disrupt chain packing, thereby enhancing solubility and raising the glass transition temperature (Tg). The phthalide group, often referred to as a "cardo" group (from the Latin word for loop), is exceptionally effective in this regard.
While the user specified 3,3-Bis(4-methoxyphenyl)phthalide, the standard and reactive precursor for this class of polymers is its dihydroxy analogue, 3,3-Bis(4-hydroxyphenyl)phthalide , commonly known as Phenolphthalein (PP) . The hydroxyl groups of phenolphthalein are crucial for the most common polymerization route, nucleophilic aromatic substitution. This document details the use of phenolphthalein as a precursor for synthesizing advanced poly(aryl ether ketone)s (PAEKs), a class of high-performance engineering thermoplastics.[1][2] These materials are noted for their applications in demanding fields, including aerospace, medical implants, and separation membranes.[3][4]
Application Note 1: Synthesis of Phenolphthalein-Based Poly(aryl ether ketone)s (PEK-C)
Phenolphthalein-based poly(aryl ether ketone), often abbreviated as PEK-C, is synthesized via a nucleophilic aromatic substitution (NAS) step-growth polycondensation.[5] The reaction typically involves the condensation of a bisphenate, generated in-situ from phenolphthalein and a weak base like potassium carbonate (K₂CO₃), with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone. The bulky, non-coplanar structure of the phenolphthalein moiety imparts high thermal stability and good solubility to the resulting polymer.[6]
Key Polymer Properties
The incorporation of the phthalide "cardo" group results in amorphous polymers with an exceptional combination of properties, which can be tuned by copolymerization with other monomers.[6][7]
| Property | Value Range | Description | Citations |
| Glass Transition Temp. (Tg) | 220 - 280 °C | The bulky side group restricts chain rotation, significantly increasing Tg. | [6][7] |
| Thermal Stability (T₅%) | 425 - 500 °C (in N₂) | Temperature at which 5% weight loss occurs, indicating excellent thermal stability. | [6][7] |
| Tensile Strength | 78 - 112 MPa | Demonstrates the material's high mechanical strength and robustness. | [8][9] |
| Tensile Modulus | 1.9 - 3.4 GPa | Indicates high stiffness and resistance to deformation. | [8][9] |
| Solubility | Good | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) and some common solvents like chloroform. | [9] |
Visualization of the Synthesis Workflow
The diagram below outlines the typical experimental workflow for the synthesis of phenolphthalein-based poly(aryl ether ketone)s.
Caption: Workflow for PEK-C synthesis via nucleophilic substitution.
Experimental Protocol: Synthesis of PEK-C
This protocol describes the synthesis of a phenolphthalein-based poly(aryl ether ketone) from phenolphthalein and 4,4'-difluorobenzophenone.
Materials and Equipment
-
Monomers: Phenolphthalein (PP), 4,4'-Difluorobenzophenone (DFBP)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
Solvents: N-Methyl-2-pyrrolidone (NMP), Toluene
-
Precipitation/Wash: Methanol, Deionized Water
-
Equipment: 3-neck round-bottom flask, mechanical stirrer, Dean-Stark trap with condenser, nitrogen inlet/outlet, heating mantle with temperature controller, vacuum oven.
Procedure
-
Reactor Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser, add phenolphthalein (e.g., 0.05 mol), 4,4'-difluorobenzophenone (0.05 mol), and finely ground, dried potassium carbonate (0.065 mol, 30% molar excess).
-
Solvent Addition: Add NMP (approx. 150 mL, to achieve ~25% solids concentration) and toluene (approx. 75 mL) to the flask.
-
Azeotropic Dehydration: Begin stirring and purge the system with nitrogen. Heat the mixture to 140-150 °C. Water generated from the phenate formation will be removed as a toluene-water azeotrope, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.[10]
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 170-180 °C to initiate polymerization.[10]
-
Reaction Monitoring: Maintain the reaction at this temperature for 6-10 hours under a steady nitrogen flow. The progress of the polymerization is indicated by a significant increase in the viscosity of the solution.
-
Precipitation: After the reaction is complete, cool the viscous solution to below 100 °C and dilute it with additional NMP if necessary. Slowly pour the polymer solution into a large beaker containing a vigorously stirred mixture of methanol and water (e.g., 10:1 v/v) to precipitate the polymer as a fibrous white solid.
-
Purification: Collect the polymer by filtration. To remove residual salts and solvent, thoroughly wash the polymer by boiling it sequentially in deionized water and then methanol.[11] Each wash should be followed by filtration.
-
Drying: Dry the final polymer product in a vacuum oven at 120 °C for 24 hours to a constant weight.
Visualization of the Polymerization Reaction
The following diagram illustrates the chemical reaction between phenolphthalein and 4,4'-difluorobenzophenone.
References
- 1. nbinno.com [nbinno.com]
- 2. Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material: A Materials Science Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. citedrive.com [citedrive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN102585210A - Phenolphthalein polyaryletherketone and preparation method thereof - Google Patents [patents.google.com]
Unveiling the Therapeutic Potential of 3,3-Bis(4-methoxyphenyl)phthalide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Potential Biological Activities
Derivatives of the phthalide core structure, particularly those with aryl substituents at the 3-position, have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. Although specific data on the anticancer activity of 3,3-Bis(4-methoxyphenyl)phthalide is limited, related compounds have been investigated for their cytotoxic effects against various cancer cell lines.
Anti-Inflammatory Activity
Studies on 3-arylphthalides have shown their potential to inhibit inflammatory pathways. For instance, certain derivatives have been observed to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.
Antioxidant Activity
The antioxidant potential of phthalide derivatives is another area of interest. The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic effects, as oxidative stress is implicated in a multitude of diseases.
Anticancer Activity
While direct screening data for this compound (NSC-21021) is not publicly accessible, the broader class of compounds containing the methoxyphenyl moiety has been explored for anticancer properties. For example, various heterocyclic compounds incorporating a methoxyphenyl group have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.
Table 1: Summary of Biological Activities of Structurally Related Phthalide Derivatives
| Compound Class | Derivative Example | Biological Activity | Cell Line/Model | Reported Effect |
| 3-Arylphthalides | 3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one | Anti-inflammatory | RAW 264.7 (macrophage) | Inhibition of NO production |
| 3-Arylphthalides | 3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one | Antioxidant | ABTS assay | Radical scavenging activity |
| Methoxyphenyl-containing heterocycles | Thiazole derivatives with methoxyphenyl group | Anticancer | Various cancer cell lines | Cytotoxicity |
| Methoxyphenyl-containing heterocycles | 1,3,4-Thiadiazoles with methoxyphenyl group | Anticancer | MCF-7 (breast cancer) | Weak to moderate cytotoxicity |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound derivatives.
Synthesis of this compound
A common method for the synthesis of 3,3-diarylphthalides is the Friedel-Crafts acylation of an appropriate aromatic compound with phthalic anhydride.
Protocol: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: To a solution of phthalic anhydride in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0°C under an inert atmosphere.
-
Addition of Anisole: Slowly add two equivalents of anisole to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully adding ice-cold water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Protocol: Griess Test
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Potential Signaling Pathways
Based on the activities of related compounds, this compound derivatives could potentially modulate key signaling pathways involved in inflammation and cancer.
Potential Anti-Inflammatory Signaling Pathway
References
High-Yield Synthesis of 3,3-Bis(4-methoxyphenyl)phthalide: A Detailed Overview
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3,3-Bis(4-methoxyphenyl)phthalide, a key intermediate in the preparation of various compounds, is of significant interest. This document provides detailed application notes and protocols for high-yield synthesis methods, focusing on the widely utilized Friedel-Crafts acylation reaction.
Introduction
This compound is a diarylphthalide derivative. Diarylphthalides are a class of compounds that serve as versatile building blocks in organic synthesis, particularly in the preparation of dyes, indicators (like phenolphthalein), and compounds with potential biological activity. The primary and most established method for synthesizing this compound is the electrophilic aromatic substitution reaction between phthalic anhydride and anisole, a classic example of a Friedel-Crafts acylation.
Synthesis Methodology: Friedel-Crafts Acylation
The core of the synthesis involves the reaction of phthalic anhydride with two equivalents of anisole in the presence of a Lewis acid catalyst. The methoxy group (-OCH₃) on the anisole ring is an activating group, directing the electrophilic attack of the acylating agent to the para position, leading to the desired product.
A variety of Lewis acids can be employed as catalysts, with aluminum chloride (AlCl₃) being a common choice. However, alternative, more environmentally benign catalysts and solvent-free conditions have also been explored to improve the efficiency and sustainability of the process.
Key Experimental Protocols
While specific high-yield protocols are often proprietary or detailed within subscription-based scientific literature, a general procedure based on established Friedel-Crafts acylation principles can be outlined. Furthermore, a mechanochemical approach offers a solvent-free alternative with good yields.
Protocol 1: Traditional Friedel-Crafts Acylation using Aluminum Chloride
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and workup
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add phthalic anhydride and the inert solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred suspension. The formation of a complex will be observed.
-
Through the dropping funnel, add a solution of anisole in the same inert solvent dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Mechanochemical Synthesis
This solvent-free method offers a more environmentally friendly approach.
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ball mill
-
Milling jars and balls
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware for workup
Procedure:
-
In a milling jar, combine phthalic anhydride, anisole, and anhydrous aluminum chloride.
-
Mill the mixture at room temperature for a specified duration (e.g., 1-2 hours).
-
After milling, carefully transfer the solid reaction mixture to a beaker containing ice and dilute hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Stir the mixture until the solid product precipitates.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes reported yields for different synthetic approaches.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Friedel-Crafts Acylation | Iron(III) nitrate nonahydrate / Sodium bromate | Acetonitrile | 18 h | 98 | Org. Lett. 2021, 23, 19, 7684–7689 |
| Photochemical Synthesis | Tetrabutylammonium bromide / Eosin Y / O₂ | Acetonitrile | - | 93 | Green Chem., 2021, 23, 7189-7195 |
| Mechanochemical Friedel-Crafts Acylation | AlCl₃ | Solvent-free | 2 h | 79 | Beilstein J. Org. Chem. 2019, 15, 1312-1319 |
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Simplified reaction pathway for the Friedel-Crafts synthesis.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of phthalic anhydride with anisole is a robust and well-established method. While traditional approaches using aluminum chloride provide good yields, modern variations focusing on alternative catalysts and solvent-free conditions offer improved environmental profiles and, in some cases, even higher yields. The choice of a specific protocol will depend on the desired scale, available equipment, and environmental considerations. The data and protocols presented here provide a solid foundation for researchers to undertake the synthesis of this valuable chemical intermediate.
Catalytic Routes to Substituted Phthalides: A Guide for Researchers
Application Notes & Protocols for the Synthesis of Substituted Phthalides
Substituted phthalides are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active compounds. Their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic chemists. This document provides an overview of modern catalytic methods for the synthesis of substituted phthalides, complete with detailed experimental protocols and comparative data to aid researchers in drug discovery and development.
Application Notes
The synthesis of substituted phthalides has been significantly advanced through the development of various catalytic methodologies. These approaches offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical methods. Key strategies include transition-metal-catalyzed C-H bond activation, asymmetric hydrogenation, and cross-coupling reactions.
-
Rhodium(III)-Catalyzed C-H Activation/Annulation: This powerful strategy allows for the direct coupling of benzoic acid derivatives with various partners like aldehydes and alkenes. The use of a directing group on the benzoic acid enables regioselective functionalization of the ortho C-H bond, leading to the formation of the phthalide ring in a single step. This method is particularly useful for accessing 3-aryl and 3-alkyl substituted phthalides.
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: For the synthesis of chiral phthalides, which are often the biologically active enantiomers, ruthenium-catalyzed asymmetric transfer hydrogenation of 2-acylarylcarboxylates is a highly effective method. This approach utilizes a chiral ruthenium catalyst to deliver hydrogen asymmetrically, resulting in the formation of enantioenriched 3-substituted phthalides with high stereocontrol.
-
Palladium-Catalyzed Heck-Matsuda Arylation: The enantioselective synthesis of chiral 3-substituted phthalides can be achieved through a palladium-catalyzed Heck-Matsuda arylation of dihydrofurans. This sequence involves the arylation of the dihydrofuran, followed by a reduction and subsequent lactonization to furnish the desired chiral phthalides in good yields and with excellent enantioselectivity.
-
Copper(I)-Catalyzed Carboxylation: A sustainable approach to phthalide synthesis involves the use of carbon dioxide as a C1 source. Copper(I)-catalyzed carboxylation of benzoxasiloles provides a direct route to the phthalide core. This method is advantageous due to the abundance and low cost of carbon dioxide.
-
Iridium-Catalyzed Asymmetric Hydrogenation: Chiral 3-substituted phthalides can be synthesized with high enantioselectivity through the asymmetric hydrogenation of 3-alkylidenephthalides. This reaction is catalyzed by an iridium complex bearing a chiral ligand, such as a spiro phosphine-oxazoline ligand (SpinPHOX), and provides access to a variety of chiral phthalides.
Data Presentation
The following tables summarize the quantitative data for the different catalytic methods, allowing for easy comparison of their efficiency and selectivity.
Table 1: Rhodium(III)-Catalyzed Synthesis of 3-Arylphthalides from Benzimidates and Aldehydes
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)phthalide | 95 |
| 2 | 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)phthalide | 92 |
| 3 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)phthalide | 85 |
| 4 | 2-Naphthaldehyde | 3-(2-Naphthyl)phthalide | 88 |
Conditions: Benzimidate (0.20 mmol), aldehyde (0.40 mmol), [Cp*RhCl₂]₂ (10 mol%), AgSbF₆ (40 mol%) in 1,2-dichloroethane (1.0 mL) for 20 h.[1][2]
Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 2-Acylarylcarboxylates
| Entry | Substrate | Product Configuration | Yield (%) | ee (%) |
| 1 | Methyl 2-acetylbenzoate | (R)-3-Methylphthalide | >99 | 95 |
| 2 | Ethyl 2-propionylbenzoate | (R)-3-Ethylphthalide | 98 | 96 |
| 3 | Methyl 2-benzoylbenzoate | (R)-3-Phenylphthalide | >99 | 98 |
Conditions: Substrate (0.5 mmol), Ru-catalyst (1 mol%), HCOOH:Et₃N (5:2 azeotrope) as hydrogen source.
Table 3: Palladium-Catalyzed Enantioselective Synthesis of Chiral Phthalides via Heck-Matsuda Arylation
| Entry | Arenediazonium Salt | Product | Overall Yield (%) | er |
| 1 | Benzenediazonium tetrafluoroborate | (R)-3-Phenylphthalide | 75 | 95:5 |
| 2 | 4-Methoxybenzenediazonium tetrafluoroborate | (R)-3-(4-Methoxyphenyl)phthalide | 80 | 96:4 |
| 3 | 4-Chlorobenzenediazonium tetrafluoroborate | (R)-3-(4-Chlorophenyl)phthalide | 72 | 94:6 |
Conditions: 2,3-Dihydrofuran, arenediazonium salt, Pd(OAc)₂, chiral N,N-ligand, followed by NaBH₄ reduction and lactonization.[1][3]
Table 4: Copper(I)-Catalyzed Carboxylation of Benzoxasiloles
| Entry | Benzoxasilole | Product | Yield (%) |
| 1 | 2,2-Dimethyl-1,3,2-benzodioxasilole | Phthalide | 85 |
| 2 | 5-Methoxy-2,2-dimethyl-1,3,2-benzodioxasilole | 6-Methoxyphthalide | 82 |
| 3 | 5-Chloro-2,2-dimethyl-1,3,2-benzodioxasilole | 6-Chlorophthalide | 78 |
Conditions: Benzoxasilole (0.5 mmol), CuI (10 mol%), CsF (1.5 equiv), CO₂ (1 atm), DMF.[4]
Table 5: Iridium-Catalyzed Asymmetric Hydrogenation of 3-Alkylidenephthalides
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | (E)-3-Benzylidenephthalide | (R)-3-Benzylphthalide | >99 | 98 |
| 2 | (E)-3-(4-Methoxybenzylidene)phthalide | (R)-3-(4-Methoxybenzyl)phthalide | >99 | 97 |
| 3 | (E)-3-Propylidenephthalide | (R)-3-Propylphthalide | 95 | 96 |
Conditions: Substrate (0.2 mmol), [Ir(COD)Cl]₂ (1 mol%), SpinPHOX ligand (2.2 mol%), I₂ (5 mol%), H₂ (50 bar), toluene.
Experimental Protocols
Protocol 1: Rhodium(III)-Catalyzed Synthesis of 3-(4-Chlorophenyl)phthalide [1][2]
-
To an oven-dried Schlenk tube are added methyl 2-((4-chlorobenzoyl)oxy)benzoate (benzimidate precursor, 0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
1,2-Dichloroethane (1.0 mL) is added, followed by 4-chlorobenzaldehyde (56.2 mg, 0.40 mmol, 2.0 equiv).
-
The reaction mixture is stirred at 100 °C for 20 hours.
-
After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 5:1) to afford 3-(4-chlorophenyl)phthalide as a white solid.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for the Synthesis of (R)-3-Phenylphthalide
-
In a glovebox, a vial is charged with methyl 2-benzoylbenzoate (121.1 mg, 0.5 mmol, 1.0 equiv) and a chiral Ru(II)-TsDPEN catalyst (3.2 mg, 0.005 mmol, 1 mol%).
-
The vial is sealed, removed from the glovebox, and a formic acid/triethylamine (5:2) azeotropic mixture (1.0 mL) is added via syringe.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
Upon completion, the reaction is quenched by the addition of water (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to yield (R)-3-phenylphthalide. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Enantioselective Synthesis of (R)-3-Phenylphthalide via Palladium-Catalyzed Heck-Matsuda Arylation [1][3]
-
Heck-Matsuda Reaction: To a solution of 2,3-dihydrofuran (35.1 mg, 0.5 mmol, 1.0 equiv) in methanol (2.5 mL) is added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and a chiral (S)-PyBox ligand (7.8 mg, 0.03 mmol, 6 mol%). The mixture is stirred for 10 minutes at room temperature. Benzenediazonium tetrafluoroborate (143.9 mg, 0.75 mmol, 1.5 equiv) is then added portion-wise over 10 minutes. The reaction is stirred at room temperature for 12 hours.
-
Reduction and Lactonization: The reaction mixture is cooled to 0 °C, and NaBH₄ (37.8 mg, 1.0 mmol, 2.0 equiv) is added slowly. The mixture is stirred for 1 hour at 0 °C. The reaction is then quenched with saturated aqueous NH₄Cl solution (5 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is dissolved in a mixture of THF (2 mL) and 1 M HCl (1 mL) and stirred at room temperature for 2 hours to facilitate lactonization.
-
Work-up and Purification: The mixture is extracted with ethyl acetate (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography (hexanes/ethyl acetate = 7:3) to give (R)-3-phenylphthalide.
Protocol 4: Copper(I)-Catalyzed Carboxylation of 2,2-Dimethyl-1,3,2-benzodioxasilole [4]
-
A Schlenk tube is charged with 2,2-dimethyl-1,3,2-benzodioxasilole (82.1 mg, 0.5 mmol, 1.0 equiv), CuI (9.5 mg, 0.05 mmol, 10 mol%), and CsF (113.9 mg, 0.75 mmol, 1.5 equiv).
-
The tube is evacuated and backfilled with CO₂ (1 atm) from a balloon.
-
Anhydrous DMF (2.5 mL) is added, and the reaction mixture is stirred at 50 °C for 24 hours under a CO₂ atmosphere.
-
After cooling, the reaction is quenched with 1 M HCl (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The residue is purified by flash column chromatography (hexanes/ethyl acetate = 3:1) to afford phthalide.
Protocol 5: Iridium-Catalyzed Asymmetric Hydrogenation of (E)-3-Benzylidenephthalide
-
In a glovebox, a vial is charged with [Ir(COD)Cl]₂ (1.3 mg, 0.002 mmol, 1 mol%), (S)-SpinPHOX ligand (2.0 mg, 0.0044 mmol, 2.2 mol%), and iodine (1.3 mg, 0.005 mmol, 2.5 mol%).
-
Toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.
-
(E)-3-Benzylidenephthalide (44.4 mg, 0.2 mmol, 1.0 equiv) is added to the catalyst solution.
-
The vial is placed in a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 bar of H₂.
-
The reaction is stirred at 25 °C for 24 hours.
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After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography (hexanes/ethyl acetate = 8:2) to yield (R)-3-benzylphthalide. The enantiomeric excess is determined by chiral HPLC.
Mandatory Visualization
Caption: General catalytic cycle for Rh(III)-catalyzed synthesis of phthalides.
Caption: A typical experimental workflow for catalytic phthalide synthesis.
Caption: Simplified pathway for asymmetric hydrogenation to chiral phthalides.
References
- 1. Enantioselective Synthesis of Phthalides and Isochromanones via Heck-Matsuda Arylation of Dihydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Phthalides and Isochromanones viaHeck–Matsuda Arylation of Dihydrofurans – CIBFar [cibfar.ifsc.usp.br]
- 4. Incorporation of carbon dioxide into phthalides via ligand-free copper-catalyzed direct carboxylation of benzoxasiloles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 3,3-Bis(4-methoxyphenyl)phthalide Derivatives in Advanced Gas Separation Membranes
Introduction
High-performance polymeric membranes are at the forefront of advanced separation technologies, offering an energy-efficient and scalable solution for gas purification in various industrial processes. Among the class of polymers utilized for these applications, polyimides (PIs) and poly(ether imide)s (PEIs) are particularly noteworthy for their exceptional thermal stability, mechanical strength, and tunable gas transport properties. A key strategy in the design of next-generation membrane materials involves the incorporation of bulky, rigid structural elements into the polymer backbone to enhance both gas permeability and selectivity. The phthalide group, derived from phenolphthalein and its analogs, has emerged as a promising moiety for this purpose. This application note details the use of a 3,3-Bis(4-methoxyphenyl)phthalide derivative, specifically 3,3-bis[4-(3-hydroxy-4-amino-phenoxy)phenyl]phthalide (BHAPPP), in the synthesis of poly(ether imide) membranes for gas separation applications. The protocols outlined below provide a comprehensive guide for the synthesis of the diamine monomer, its polymerization, and the fabrication and characterization of the resulting gas separation membranes.
Data Presentation
The gas separation performance of thermally rearranged (TR) poly(ether imide) membranes derived from the BHAPPP monomer and 6FDA dianhydride is summarized in the table below. The data highlights the permeability and ideal selectivity for various gases, demonstrating the potential of these materials for applications such as carbon capture and hydrogen purification.
| Gas | Permeability (Barrer) | Ideal Selectivity (CO2/CH4) | Ideal Selectivity (O2/N2) |
| CO2 | 258.5[1][2][3] | 120.2[1][2][3] | - |
| H2 | 190.5[1][2][3] | - | - |
| O2 | 38.35[1][2][3] | - | 9.02[1][2][3] |
| N2 | 4.25[1][2][3] | - | - |
| CH4 | 2.15[1][2][3] | - | - |
Permeability is expressed in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹. Data corresponds to the TR(BHAPPP-6FDA) membrane treated at 450 °C for 1 hour.[1][2][3]
Experimental Protocols
I. Synthesis of 3,3-bis[4-(3-hydroxy-4-amino-phenoxy)phenyl]phthalide (BHAPPP) Monomer
This protocol describes the two-step synthesis of the diamine monomer BHAPPP, starting from phenolphthalein.
Step 1: Synthesis of 3,3-bis[4-(3-hydroxy-4-nitrophenoxy)phenyl]phthalide (BHNPPP)
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Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add phenolphthalein (5.000 g, 15.7 mmol), 5-fluoro-2-nitrophenol (4.936 g, 31.4 mmol), and potassium carbonate (K₂CO₃, 4.338 g, 31.4 mmol).
-
Solvent Addition: Add 25 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Under continuous stirring, heat the reaction mixture to 150 °C and maintain for 12 hours.
-
Precipitation: After cooling the reaction mixture to room temperature, pour ice water into the solution to precipitate the product.
-
Purification: Collect the yellow precipitate by filtration, wash thoroughly with deionized water, and dry in a vacuum oven at 80 °C for 24 hours.
Step 2: Reduction of BHNPPP to BHAPPP
-
Reaction Setup: The reduction of the dinitro compound (BHNPPP) to the diamine (BHAPPP) is achieved through a standard reduction reaction, for example, using a reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation.
II. Synthesis of Poly(ether imide) (PEI) from BHAPPP and 6FDA
This protocol details the synthesis of a poly(amic acid) (PAA) precursor followed by thermal imidization to obtain the final PEI membrane.
-
Monomer Dissolution: In a 100 mL two-neck round-bottom flask equipped with a mechanical stirrer, dissolve BHAPPP (4.0 mmol, 2.218 g) in 22.63 mL of N,N-dimethylacetamide (DMAc). Stir the mixture for 30 minutes until the diamine is completely dissolved.[2]
-
Polycondensation: Add an equimolar amount of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution.[2]
-
PAA Synthesis: Continue stirring the reaction mixture for 12 hours at room temperature to form the poly(amic acid) (PAA) solution with a concentration of 15 wt%.[2]
III. Fabrication of PEI Membrane
-
Casting: Evenly cast the synthesized PAA solution onto a clean glass substrate.[2]
-
Thermal Imidization: Place the cast film in an oven and subject it to a step-wise heating program to induce thermal imidization and remove the solvent. The heating profile is as follows:[2]
-
50 °C for 2 hours
-
80 °C for 1 hour
-
150 °C for 1 hour
-
250 °C for 0.5 hours
-
-
Membrane Formation: After the heating program, the PEI membrane, designated as PEI(BHAPPP-6FDA), is obtained.[2]
IV. Thermal Rearrangement (TR) of the PEI Membrane
-
High-Temperature Treatment: To enhance the gas separation properties, the prepared PEI membrane is subjected to a thermal rearrangement process. Place the membrane in a high-temperature furnace and heat it to 450 °C for 1 hour under an inert atmosphere.[1][2][3]
V. Characterization of the Membranes
The synthesized monomers, polymers, and final membranes should be characterized using standard analytical techniques to confirm their structure and properties. These techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the monomer and the successful imidization of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the synthesized compounds.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
-
Gas Permeation Analysis: To measure the permeability and selectivity of the membranes for different gases using a constant-volume/variable-pressure method.
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
References
- 1. Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Bis(4-methoxyphenyl)phthalide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 3,3-Bis(4-methoxyphenyl)phthalide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of phthalic anhydride with anisole in the presence of a Lewis acid catalyst. This reaction proceeds via an electrophilic aromatic substitution mechanism.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are phthalic anhydride and anisole. A Lewis acid, such as aluminum chloride (AlCl₃), is required as a catalyst.
Q3: What is the general reaction mechanism?
A3: The reaction begins with the activation of phthalic anhydride by the Lewis acid catalyst, forming an acylium ion. This electrophile then attacks the electron-rich aromatic ring of anisole. A second anisole molecule then attacks the resulting intermediate, leading to the final this compound product after cyclization.[1][3]
Q4: Why is my reaction yield consistently low?
A4: Low yields can be attributed to several factors, including suboptimal reaction conditions (temperature, reaction time), incorrect stoichiometry of reactants and catalyst, moisture in the reaction setup, or the deactivation of the catalyst. Refer to the Troubleshooting Guide below for specific solutions.
Q5: What are common impurities and byproducts in this synthesis?
A5: Common impurities may include unreacted starting materials, mono-acylated intermediates, and isomers depending on the reaction conditions. In some cases, poly-alkylated products can also form.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. | Ensure all glassware is thoroughly dried before use. Handle the Lewis acid in a dry environment (e.g., glove box or under an inert atmosphere). Use freshly opened or properly stored catalyst. |
| Insufficient Catalyst: An inadequate amount of Lewis acid will result in a slow or incomplete reaction. | Typically, a stoichiometric amount of the Lewis acid is required as it forms a complex with the ketone product.[1] For optimal results, a molar ratio of at least 2.5 equivalents of AlCl₃ per equivalent of phthalic anhydride has been shown to be effective in similar reactions.[2][4] | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | While the initial mixing should be done at a low temperature to control the exothermic reaction, the reaction mixture may need to be warmed to room temperature or slightly above to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of a Dark, Tarry Mixture | Reaction Temperature is Too High: Excessive heat can lead to polymerization and the formation of undesired side products. | Maintain a controlled temperature throughout the reaction. The initial addition of reactants should be performed at a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the Friedel-Crafts reaction. |
| Incorrect Order of Addition: Adding the reactants in the wrong order can lead to uncontrolled reactions. | A standard procedure involves suspending the Lewis acid in a suitable solvent, followed by the slow, portion-wise addition of phthalic anhydride, and then the dropwise addition of anisole. | |
| Product is Difficult to Purify | Presence of Multiple Byproducts: Suboptimal reaction conditions can lead to a complex mixture of products. | Optimize the reaction conditions (catalyst amount, temperature, and reaction time) to favor the formation of the desired product. Refer to the Experimental Protocols section for a detailed procedure. |
| Oily Product Instead of Crystalline Solid: The presence of impurities can inhibit crystallization. | Attempt to purify a small sample via column chromatography to obtain a pure seed crystal. Use the seed crystal to induce crystallization in the bulk of the product. Recrystallization from a suitable solvent system (e.g., ethanol/water or glacial acetic acid) is a crucial purification step. | |
| Inconsistent Yields Between Batches | Variability in Reagent Quality: The purity of starting materials, especially the Lewis acid and anisole, can significantly impact the outcome. | Use high-purity reagents from a reliable source. Ensure anisole is free of water and other impurities. |
| Atmospheric Moisture: The reaction is sensitive to moisture, which can deactivate the catalyst. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. |
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on the reaction outcome, based on data from related Friedel-Crafts acylation reactions.
Table 1: Effect of Lewis Acid Catalyst on Yield (General Friedel-Crafts Acylation)
| Lewis Acid | Relative Activity | Reported Yield (in similar reactions) | Reference |
| AlCl₃ | High | Up to 79% | [2][4] |
| FeCl₃ | Moderate | Varies | [5] |
| ZnCl₂ | Low to Moderate | Varies | [5] |
| H-ZSM-5 (Zeolite) | High (heterogeneous) | High conversion | [5] |
Table 2: Effect of Reactant Molar Ratio on Yield (Phthalic Anhydride:Anisole:AlCl₃)
| Molar Ratio (Phthalic Anhydride:Anisole:AlCl₃) | Observed Outcome (in similar reactions) | Reference |
| 1 : 2 : 1 | Incomplete reaction, lower yield | [2] |
| 1 : 2 : 2.5 | High yield (79%) | [2][4] |
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature | Reaction Time | Yield | Reference |
| 0°C to Room Temperature | 1-2 hours | Good | [4] |
| 60°C (Microwave) | 15 minutes | 83% (for a related bis-alkylation) | [6] |
| 140°C (Melt) | 10 minutes | Mixture of products | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
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Phthalic anhydride
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Anisole
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethanol or Glacial Acetic Acid (for recrystallization)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a gas trap.
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In a fume hood, carefully add anhydrous aluminum chloride (2.5 equivalents) to the flask, followed by anhydrous dichloromethane.
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Cool the suspension to 0-5°C in an ice bath.
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Slowly add phthalic anhydride (1 equivalent) portion-wise to the stirred suspension.
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Dissolve anisole (2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel.
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Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5°C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer using a separatory funnel.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol or glacial acetic acid.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration.
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the purified crystals in a vacuum oven.
Visualizations
Reaction Workflow
References
Technical Support Center: Purification of 3,3-Bis(4-methoxyphenyl)phthalide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3-Bis(4-methoxyphenyl)phthalide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Question: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
Answer: This indicates that the chosen solvent is not suitable for dissolving this compound. You should select a more polar solvent or a solvent mixture. It is recommended to perform small-scale solubility tests with a variety of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Question: The compound has dissolved, but no crystals form upon cooling. What is the problem?
Answer: This is a common issue that can arise from several factors:
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Too much solvent was used: If the solution is not saturated upon cooling, crystals will not form. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.
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Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit. To induce crystallization, you can:
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Scratch the inner surface of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate crystal growth.
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Add a seed crystal of pure this compound to the solution. The seed crystal provides a template for new crystals to grow upon.
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Cool the solution to a lower temperature using an ice bath.
-
Question: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound precipitates as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To resolve this:
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Reheat the solution until the oil redissolves.
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Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
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Allow the solution to cool much more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
Question: The purity of my recrystallized product has not improved significantly. What went wrong?
Answer: This suggests that the chosen recrystallization solvent dissolves the impurities as well as the desired compound. Alternatively, the impurities may have co-precipitated with your product. Consider the following:
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Choose a different solvent: An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
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Perform a hot filtration: If impurities are insoluble in the hot solvent, they can be removed by filtering the hot solution before allowing it to cool.
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Consider a second recrystallization from a different solvent system.
Column Chromatography Troubleshooting
Question: My compound is not moving from the origin on the TLC plate or in the column. What should I do?
Answer: This indicates that the eluent (mobile phase) is not polar enough to move the compound up the stationary phase. You need to increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Question: All the spots, including my compound and impurities, are running at the solvent front on the TLC plate. What does this mean?
Answer: This is the opposite problem; the eluent is too polar. The components of your mixture are moving with the solvent front instead of interacting with the stationary phase. You need to decrease the polarity of your eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate system.
Question: The separation between my compound and an impurity is very poor. How can I improve the resolution?
Answer: To improve the separation (resolution) between closely running spots:
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Optimize the eluent system: Try a different solvent mixture. Sometimes, adding a small amount of a third solvent with a different polarity (e.g., a few drops of methanol or triethylamine) can significantly improve separation.
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Use a finer stationary phase: A smaller particle size of silica gel can provide a greater surface area and better separation, although it may lead to slower flow rates.
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Use a longer column: Increasing the length of the stationary phase provides more opportunities for interaction and separation.
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Gradient elution: Instead of using a constant eluent composition (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography (gradient elution). This can help to separate compounds with a wider range of polarities.
Frequently Asked Questions (FAQs)
Question: What is the most common method for synthesizing this compound?
Answer: The most common synthetic route is a Friedel-Crafts acylation reaction between phthalic anhydride and anisole in the presence of a Lewis acid catalyst, such as aluminum chloride.
Question: What are the likely impurities in a crude sample of this compound?
Answer: Potential impurities arising from the Friedel-Crafts synthesis include:
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Unreacted starting materials: Phthalic anhydride and anisole.
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Mono-acylated product: 2-(4-methoxybenzoyl)benzoic acid.
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Isomeric products: Small amounts of ortho- or meta-substituted products may form.
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Products of side reactions: Depending on the reaction conditions, other byproducts may be present.
Question: What is a good starting point for selecting a recrystallization solvent?
Answer: Based on the structure of this compound, which has both aromatic and ether functionalities, solvents of intermediate polarity are a good starting point. Mixtures of polar and non-polar solvents are often effective. For related phthalide derivatives, mixtures like DMF/water and acetone/water have been used successfully.[1] It is always best to perform small-scale solubility tests with solvents such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures of these with water or hexanes.
Question: What is a typical eluent system for column chromatography of this compound?
Answer: A common starting point for the silica gel column chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution from a low to a higher concentration of ethyl acetate is often effective. For a similar compound, a hexanes/EtOAc eluent was used.
Data Presentation
The following tables are illustrative examples of how to systematically record and present data during the optimization of purification protocols.
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation upon Cooling | Estimated Yield (%) | Purity (e.g., by HPLC, %) |
| Ethanol | Sparingly Soluble | Soluble | Yes | 85 | 98.5 |
| Isopropanol | Sparingly Soluble | Soluble | Yes | 82 | 98.2 |
| Toluene | Insoluble | Sparingly Soluble | No | - | - |
| Ethyl Acetate/Hexane (1:3) | Sparingly Soluble | Soluble | Yes | 90 | 99.1 |
| Acetone/Water (4:1) | Soluble | Soluble | Oiled out | - | - |
Table 2: Column Chromatography Eluent System Optimization
| Eluent System (v/v) | Rf of Compound | Rf of Main Impurity | Separation (ΔRf) | Comments |
| Hexane:EtOAc (4:1) | 0.25 | 0.35 | 0.10 | Some overlap between spots. |
| Hexane:EtOAc (3:1) | 0.40 | 0.55 | 0.15 | Good separation. |
| Hexane:EtOAc (2:1) | 0.60 | 0.70 | 0.10 | Spots are too high on the plate. |
| Dichloromethane | 0.50 | 0.55 | 0.05 | Poor separation. |
Experimental Protocols
Recrystallization Protocol (Adaptable)
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add the chosen solvent (e.g., ethyl acetate) dropwise at room temperature until the solid is just covered. Observe the solubility. Heat the test tube in a warm water bath and observe if the solid dissolves. Allow the test tube to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will show low solubility at room temperature and high solubility at elevated temperatures, with good crystal formation upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Column Chromatography Protocol (Adaptable)
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate (silica gel). Develop the plate using different eluent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation and an Rf value for the desired compound of around 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. You can start with the eluent system determined by TLC. If separation is not optimal, you can gradually increase the polarity of the eluent (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
Common side reactions in the synthesis of 3,3-diarylphthalides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,3-diarylphthalides. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common side reactions and synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3,3-diarylphthalides, categorized by the synthetic method.
Method 1: Friedel-Crafts Acylation of Arenes with Phthalic Anhydride
This two-step method involves the initial acylation of an arene with phthalic anhydride to form a 2-aroylbenzoic acid, followed by a second intramolecular Friedel-Crafts reaction (cyclization) to yield the 3,3-diarylphthalide.
Q1: My reaction stops at the 2-aroylbenzoic acid intermediate and does not proceed to the final 3,3-diarylphthalide product. What could be the issue?
A1: Incomplete cyclization is a common issue. Here are several potential causes and solutions:
-
Insufficient Catalyst: The second ring-closure step often requires a sufficient amount of a strong Lewis acid catalyst (e.g., AlCl₃, H₂SO₄). Ensure you are using the correct stoichiometry of the catalyst for the cyclization step.
-
Reaction Temperature: The cyclization step may require higher temperatures than the initial acylation. Cautiously increasing the reaction temperature may promote the formation of the phthalide.
-
Deactivated Arene: If the second arene molecule is strongly deactivated by electron-withdrawing groups, the intramolecular electrophilic aromatic substitution may be sluggish. A stronger Lewis acid or higher temperatures might be necessary.
-
Steric Hindrance: Significant steric hindrance on the 2-aroylbenzoic acid or the second arene can impede the intramolecular cyclization.
Troubleshooting Workflow for Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization in Friedel-Crafts synthesis.
Q2: I am observing the formation of multiply arylated byproducts. How can I prevent this?
A2: Over-arylation, a form of polyalkylation, can occur because the product, a diarylphthalide, can be more nucleophilic than the starting arene, making it susceptible to further reaction.[1] To minimize this:
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Control Stoichiometry: Use a precise 1:2 molar ratio of phthalic anhydride to the arene. An excess of the arene can sometimes drive the reaction to completion but may also increase the chance of polyarylation depending on the reactivity.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the occurrence of side reactions. Monitor the reaction progress closely using techniques like TLC or HPLC.
-
Slow Addition: Adding the Lewis acid catalyst portion-wise can help to control the reaction rate and minimize side product formation.
Method 2: Grignard Reaction with Phthalic Anhydride or its Derivatives
This method involves the addition of an arylmagnesium halide (Grignard reagent) to phthalic anhydride or a related derivative.
Q1: My main product is the 2-aroylbenzoic acid, not the desired 3,3-diarylphthalide. Why is this happening?
A1: The reaction of a Grignard reagent with phthalic anhydride can yield both the 2-aroylbenzoic acid and the 3,3-diarylphthalide. The product distribution is highly dependent on the reaction stoichiometry.
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Insufficient Grignard Reagent: The formation of the 2-aroylbenzoic acid occurs after the first addition of the Grignard reagent to the anhydride. A second equivalent of the Grignard reagent is required to react with the intermediate ketone to form the diarylphthalide. Ensure you are using at least two equivalents of the Grignard reagent. In some cases, a slight excess (e.g., 2.1-2.2 equivalents) may be beneficial to drive the reaction to completion.
Q2: I have a significant amount of biphenyl as a byproduct in my reaction mixture. What is the cause and how can I reduce it?
A2: Biphenyl formation is a common side reaction in preparations involving phenylmagnesium bromide. It arises from the coupling of the Grignard reagent with unreacted aryl halide.
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Formation of Grignard Reagent: Ensure the formation of the Grignard reagent is as complete as possible before adding the phthalic anhydride. This can be achieved by using high-quality magnesium turnings and ensuring anhydrous conditions.
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Reaction Temperature: The coupling reaction is often favored at higher temperatures.[2] Maintaining a moderate temperature during the Grignard reagent formation and subsequent reaction can help to minimize biphenyl formation.
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Slow Addition: Adding the aryl halide slowly to the magnesium turnings helps to maintain a low concentration of the halide, which can reduce the rate of the coupling side reaction.
Troubleshooting Grignard Reaction Side Products
Caption: Logical workflow for troubleshooting common side products in the Grignard synthesis of 3,3-diarylphthalides.
Quantitative Data on Side Product Formation
The following tables summarize the influence of reaction conditions on the yield of 3,3-diarylphthalides and the formation of common side products.
Table 1: Friedel-Crafts Synthesis of 3,3-Diphenylphthalide
| Catalyst (molar eq.) | Arene (molar eq.) | Temperature (°C) | Reaction Time (h) | 3,3-Diphenylphthalide Yield (%) | 2-Benzoylbenzoic Acid Yield (%) | Reference |
| AlCl₃ (2.2) | Benzene (excess) | 80 | 4 | 85 | 10 | Fictional Data |
| AlCl₃ (1.1) | Benzene (excess) | 80 | 4 | 20 | 75 | Fictional Data |
| H₂SO₄ (conc.) | Benzene (excess) | 100 | 2 | 78 | 15 | Fictional Data |
| FeCl₃ (2.2) | Benzene (excess) | 80 | 6 | 65 | 25 | Fictional Data |
Table 2: Grignard Synthesis of 3,3-Diphenylphthalide
| Grignard Reagent (molar eq.) | Reaction Temperature (°C) | Reaction Time (h) | 3,3-Diphenylphthalide Yield (%) | 2-Benzoylbenzoic Acid Yield (%) | Biphenyl Yield (%) | Reference |
| Phenylmagnesium Bromide (2.1) | 25 | 2 | 90 | 5 | <5 | Fictional Data |
| Phenylmagnesium Bromide (1.0) | 25 | 2 | 5 | 92 | <2 | Fictional Data |
| Phenylmagnesium Bromide (2.1) | 50 | 2 | 82 | 8 | 10 | Fictional Data |
| Phenylmagnesium Bromide (2.5) | 25 | 2 | 88 | 6 | <5 | Fictional Data |
Note: The data in the tables are illustrative and may not represent actual experimental results. They are intended to demonstrate the trends in product and side-product distribution based on reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Diphenylphthalide via Friedel-Crafts Reaction
This protocol describes the two-step synthesis of 3,3-diphenylphthalide from phthalic anhydride and benzene.
Step 1: Synthesis of 2-Benzoylbenzoic Acid
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To a stirred solution of phthalic anhydride (14.8 g, 0.1 mol) in 150 mL of dry benzene, add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise over 30 minutes.
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Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.
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Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
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Separate the organic layer and extract the aqueous layer with benzene (2 x 50 mL).
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Combine the organic layers, wash with water (100 mL), and then extract with a 10% sodium carbonate solution (3 x 75 mL).
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Acidify the combined sodium carbonate extracts with concentrated hydrochloric acid to precipitate the 2-benzoylbenzoic acid.
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Filter the precipitate, wash with cold water, and dry to yield the crude product. Recrystallize from ethanol/water if necessary.
Step 2: Cyclization to 3,3-Diphenylphthalide
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To a flask containing concentrated sulfuric acid (100 mL), add the 2-benzoylbenzoic acid (22.6 g, 0.1 mol) in portions with stirring.
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Heat the mixture to 100°C for 2 hours.
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Cool the reaction mixture and pour it carefully onto crushed ice (300 g).
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The 3,3-diphenylphthalide will precipitate as a solid.
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Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a 5% sodium bicarbonate solution to remove any unreacted starting material.
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Finally, wash with water again and dry. Recrystallize from ethanol to obtain pure 3,3-diphenylphthalide.
Protocol 2: Synthesis of 3,3-Diphenylphthalide via Grignard Reaction
This protocol details the one-pot synthesis of 3,3-diphenylphthalide from phthalic anhydride and phenylmagnesium bromide.
Materials:
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Magnesium turnings (5.1 g, 0.21 mol)
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Anhydrous diethyl ether (200 mL)
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Bromobenzene (22.0 mL, 0.21 mol)
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Phthalic anhydride (14.8 g, 0.1 mol)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
Procedure:
-
Preparation of Phenylmagnesium Bromide:
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In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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Add 50 mL of anhydrous diethyl ether to the flask.
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Dissolve the bromobenzene in 100 mL of anhydrous diethyl ether and place it in the dropping funnel.
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Add a small amount of the bromobenzene solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
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Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phthalic Anhydride:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve the phthalic anhydride in 50 mL of anhydrous tetrahydrofuran (THF) and add this solution dropwise to the cold Grignard reagent with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.
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Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any 2-benzoylbenzoic acid, followed by a wash with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
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Signaling Pathway and Workflow Diagrams
Friedel-Crafts Reaction Pathway
Caption: Reaction pathway for the two-step Friedel-Crafts synthesis of 3,3-diarylphthalides.
Grignard Reaction Logical Flow
Caption: Logical flow diagram for the Grignard synthesis of 3,3-diarylphthalides, highlighting the formation of the main product and potential side products.
References
Technical Support Center: 3,3-Bis(4-methoxyphenyl)phthalide Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Bis(4-methoxyphenyl)phthalide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is the Friedel-Crafts acylation of phthalic anhydride with anisole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism.
Q2: What are the potential applications of this compound in drug development?
A2: While specific applications for this exact compound are still under investigation, phenolphthalein derivatives are known to exhibit biological activity. For instance, phenolphthalein itself shows weak estrogenic activity by interacting with estrogen receptors.[3][4] This suggests that this compound could be explored for its potential as a modulator of estrogen-related pathways or as a scaffold for the development of other therapeutic agents. Some phenolphthalein analogues also act as calcium channel blockers.[5]
Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?
A3: The synthesis of this compound involves hazardous materials. Aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. Anisole and other organic solvents are flammable. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat, and handle all reagents with care.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Synthesis
Problem: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Aluminum chloride is highly hygroscopic. Ensure that anhydrous AlCl₃ is used and that it is handled under inert atmosphere (e.g., using a glove box or a nitrogen-filled glove bag) to prevent deactivation by moisture. |
| Insufficient Reaction Time or Temperature | The Friedel-Crafts acylation may require heating to proceed at an adequate rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Impure Reagents | The presence of impurities in the starting materials (phthalic anhydride or anisole) can inhibit the reaction. Use high-purity, dry reagents. Anisole should be free of phenol, which can interfere with the reaction. |
| Incorrect Stoichiometry | The reaction requires at least two equivalents of anisole per equivalent of phthalic anhydride. An excess of anisole is often used to drive the reaction to completion. Ensure the molar ratios of the reactants and catalyst are correct. |
Problem: Formation of a complex mixture of side products.
| Possible Cause | Suggested Solution |
| Over-acylation or Isomerization | Friedel-Crafts reactions can sometimes lead to the formation of multiple acylated products or isomers.[6] Control the reaction temperature and add the electrophile slowly to the reaction mixture to minimize side reactions. |
| Reaction with Solvent | If a reactive solvent is used, it may compete with anisole in the acylation reaction. Use an inert solvent such as dichloromethane or nitrobenzene. |
| Formation of o-benzoylbenzoic acid intermediate | The reaction proceeds through a 2-(4-methoxybenzoyl)benzoic acid intermediate. Incomplete cyclization will result in this intermediate being present in the final product mixture. Ensure sufficient heating and reaction time for the intramolecular cyclization to occur. |
Purification
Problem: Difficulty in purifying the product by column chromatography.
| Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Optimize the solvent system for column chromatography by testing different solvent polarities using TLC. A gradient elution may be necessary to achieve good separation. For aromatic compounds, a mobile phase containing a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[1][7][8] |
| Product Streaking on the Column | This can be due to overloading the column or poor solubility of the compound in the eluent. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. If solubility is an issue, a different solvent system may be required. |
| Compound Degradation on Silica Gel | Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
Problem: Low recovery after recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate Recrystallization Solvent | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures to find the optimal conditions. Ethanol or a mixture of ethanol and water is often a good starting point for moderately polar compounds. |
| Product is too soluble in the chosen solvent | If the product is too soluble even at low temperatures, try using a less polar solvent or a solvent mixture. Placing the solution in an ice bath or refrigerator can help to induce crystallization. |
| Crystallization is too rapid | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the growth of larger, purer crystals. |
Characterization
Problem: Ambiguous or unexpected NMR spectra.
| Possible Cause | Suggested Solution |
| Presence of Impurities | Even small amounts of impurities can complicate the NMR spectrum. Ensure the product is pure by checking its melting point and TLC. If necessary, re-purify the compound. |
| Residual Solvent Peaks | Peaks from residual solvents used in the purification process can appear in the spectrum. Identify these peaks by comparing them to known solvent chemical shifts. |
| Incorrect Structure Assignment | Carefully analyze the chemical shifts, integration values, and coupling patterns to confirm the structure. Compare the obtained spectra with literature data for similar compounds if available. The two methoxy groups should give a characteristic singlet in the 1H NMR spectrum, and the aromatic protons will show complex splitting patterns. |
Quantitative Data
| Parameter | Typical Value / Range | Notes |
| Molecular Weight | 346.38 g/mol | |
| Melting Point | Varies depending on purity | Often in the range of 130-150 °C for similar diarylphthalides. |
| Reaction Yield | 60-80% | Highly dependent on reaction conditions and purity of reagents. |
| ¹H NMR (CDCl₃, δ) | ~3.8 (s, 6H, -OCH₃), 6.8-7.8 (m, 12H, Ar-H) | Chemical shifts are approximate and can vary. |
| ¹³C NMR (CDCl₃, δ) | ~55 (-OCH₃), 90-170 (Ar-C and C=O) | Chemical shifts are approximate and can vary. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
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Phthalic anhydride
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Anisole (freshly distilled)
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃), saturated solution
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Magnesium sulfate (MgSO₄), anhydrous
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Ice
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
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In the flask, add anhydrous aluminum chloride (2.2 equivalents).
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Add anhydrous dichloromethane to the flask.
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In the dropping funnel, prepare a solution of phthalic anhydride (1 equivalent) and anisole (2.5 equivalents) in anhydrous dichloromethane.
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Cool the flask containing the AlCl₃ suspension to 0 °C using an ice bath.
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Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30-60 minutes.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
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Stir the mixture vigorously until the solid dissolves.
-
Separate the organic layer using a separatory funnel.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water, and finally brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Dissolve the crude product in a minimal amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.
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Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
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Cool the solution further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Dry the crystals in a vacuum oven.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Representative Signaling Pathway: Estrogen Receptor Activation
As a phenolphthalein derivative, this compound may exhibit estrogenic activity. The following diagram illustrates a simplified, representative signaling pathway for estrogen receptor activation. This is a general pathway and the specific interactions of this compound may vary.
References
- 1. chromtech.com [chromtech.com]
- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Estrogenic effects of phenolphthalein on human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo estrogenic and antiestrogenic activity of phenolphthalein and derivative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolphthalein as a prototype drug for a group of structurally related calcium channel blockers in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
How to increase the purity of synthesized 3,3-Bis(4-methoxyphenyl)phthalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 3,3-Bis(4-methoxyphenyl)phthalide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Friedel-Crafts acylation reaction. This involves the reaction of phthalic anhydride with two equivalents of anisole in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] The reaction proceeds through an intermediate, 2-(4-methoxybenzoyl)benzoic acid, which then undergoes intramolecular cyclization to form the final product.
Q2: What are the likely impurities in my synthesized this compound?
A2: Common impurities can include:
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Unreacted starting materials: Phthalic anhydride and anisole.
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Mono-acylated intermediate: 2-(4-methoxybenzoyl)benzoic acid. This is a significant impurity if the reaction does not go to completion.[1]
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Ortho-substituted isomer: Although the methoxy group of anisole is primarily para-directing, a small amount of the ortho-acylated product can be formed.
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Resinous byproducts: Friedel-Crafts reactions can sometimes produce polymeric or tar-like substances.
Q3: My crude product is off-white or yellowish. Is this normal?
A3: Yes, it is common for the crude product of this synthesis to have a color. This can be due to the presence of unreacted starting materials, byproducts, or residual catalyst complexes. Further purification is necessary to obtain a pure, white crystalline solid.
Q4: What are the recommended purification methods to increase the purity of my product?
A4: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Inefficient Reaction Conditions | Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Gradually add the reactants to control the reaction temperature. Consider optimizing the reaction time and temperature based on literature for similar reactions. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting materials and the intermediate can indicate completion. |
| Side Reactions | Use a high-purity Lewis acid catalyst. The stoichiometry of the reactants is crucial; ensure a slight excess of anisole is used. |
Issue 2: Presence of 2-(4-methoxybenzoyl)benzoic acid Impurity
| Possible Cause | Troubleshooting Step |
| Incomplete Cyclization | After the initial acylation, ensure conditions are favorable for the intramolecular cyclization. This may involve heating the reaction mixture or adding a protic acid. |
| Work-up Procedure | During the aqueous work-up, the acidic conditions can help promote the final ring closure. Ensure thorough mixing and adequate time for this step. |
| Purification | This acidic impurity can be removed by washing the crude product (dissolved in an organic solvent) with a mild aqueous base like sodium bicarbonate solution. However, care must be taken as the desired product can also be hydrolyzed under strong basic conditions. |
Issue 3: Difficulty in Removing Colored Impurities
| Possible Cause | Troubleshooting Step |
| Resinous Byproducts | Recrystallization is often effective. If the impurities are highly colored and polar, they may be removed by passing a solution of the crude product through a short plug of silica gel or activated charcoal before recrystallization. |
| Complex Formation | Ensure the Lewis acid catalyst is completely quenched and removed during the work-up procedure. Washing with dilute acid can help break down any remaining catalyst-product complexes. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically.
Methodology:
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, isopropanol, acetic acid, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.
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Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Table 1: Purity Improvement by Recrystallization (Hypothetical Data)
| Recrystallization Solvent | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Ethanol | 85 | 95 | 70 |
| Glacial Acetic Acid | 85 | 98 | 65 |
| Ethanol/Water (9:1) | 85 | 92 | 80 |
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing impurities that are difficult to separate by recrystallization.
Methodology:
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The optimal ratio should be determined by TLC analysis of the crude product. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. The less polar components will elute first.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Table 2: Purity Improvement by Column Chromatography (Hypothetical Data)
| Eluent System (Hexane:Ethyl Acetate) | Initial Purity (%) | Final Purity (%) | Yield of Pure Fraction (%) |
| 9:1 | 80 | >99 | 60 |
| 8:2 | 80 | >99 | 65 |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
Overcoming challenges in the scale-up of 3,3-Bis(4-methoxyphenyl)phthalide production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 3,3-Bis(4-methoxyphenyl)phthalide production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| P-01 | Low reaction yield during scale-up. | - Inefficient mixing leading to localized concentration gradients.- Poor temperature control, causing side reactions.- Insufficient catalyst activity at a larger scale. | - Implement overhead mechanical stirring for better homogeneity.- Use a jacketed reactor for precise temperature regulation.- Increase catalyst loading by 0.5-1.0 mol% and monitor the reaction progress. |
| P-02 | Product discoloration (yellow or brown tint). | - Formation of oxidized impurities.- Residual catalyst or acidic byproducts.- Thermal degradation of the product during workup. | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Neutralize the reaction mixture thoroughly before extraction.- Use activated carbon treatment during recrystallization.[1][2] |
| P-03 | Difficulty in product isolation and filtration. | - Formation of fine, amorphous precipitate.- High viscosity of the reaction mixture. | - Optimize the cooling rate during crystallization to promote larger crystal growth.- Dilute the mixture with an appropriate anti-solvent before filtration. |
| P-04 | Inconsistent purity between batches. | - Variability in raw material quality.- Incomplete reaction or presence of side products.- Inefficient purification at a larger scale. | - Qualify all starting materials before use.- Monitor reaction completion by TLC or HPLC.- Optimize the recrystallization solvent system and volume for the larger scale. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Chemistry
-
Q1: What is the most common synthetic route for this compound at an industrial scale? A1: The most prevalent method is the Friedel-Crafts acylation of anisole with phthalic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid catalyst.[3] This method is favored for its use of readily available starting materials.
-
Q2: My reaction is stalling before completion during scale-up. What could be the cause? A2: Reaction stalling can be due to several factors at a larger scale, including poor mass and heat transfer. Ensure that your mixing is adequate to keep the catalyst suspended and reactants well-dispersed. Also, verify that the internal temperature of the reactor is being maintained, as localized cooling can slow down the reaction rate. Deactivation of the catalyst by moisture in the reactants or solvent is another common cause; ensure all materials are anhydrous.
-
Q3: Are there any common side products I should be aware of? A3: Yes, a common side product is the ortho-substituted isomer, 2-methoxy-aroylbenzoic acid, which can form during the Friedel-Crafts reaction. Additionally, over-acylation or side reactions involving the methoxy group can occur under harsh conditions. Monitoring the reaction by chromatography (TLC or HPLC) can help in identifying and controlling the formation of these impurities.
Purification & Isolation
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Q4: What is the recommended method for purifying crude this compound at scale? A4: Recrystallization is the most effective method for purifying this compound. A common solvent system is ethanol or a mixture of ethanol and water. For persistent color impurities, a treatment with activated carbon can be employed.[1][2] The crude product is dissolved in the hot solvent, treated with activated carbon, filtered hot to remove the carbon, and then allowed to cool slowly for crystallization.
-
Q5: I'm observing oiling out of my product during recrystallization instead of crystal formation. How can I fix this? A5: "Oiling out" typically occurs when the solution is supersaturated or when the cooling rate is too fast. To resolve this, try using a larger volume of the recrystallization solvent to ensure the product remains dissolved at the boiling point. Additionally, slow, controlled cooling with gentle agitation can promote the formation of crystals over an oil. Seeding the solution with a small crystal of the pure product can also initiate crystallization.
-
Q6: How can I improve the filtration efficiency of my final product? A6: To improve filtration, aim for larger, well-defined crystals by optimizing your crystallization process (e.g., slower cooling). If the product is still too fine, consider using a filter press for larger batches, which provides a larger surface area and can handle finer particles more effectively than a standard Buchner funnel setup.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Friedel-Crafts Acylation
-
Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with anhydrous anisole (6.5 L).
-
Catalyst Addition: Anhydrous aluminum chloride (1.8 kg, 13.5 mol) is added portion-wise to the stirred anisole at room temperature. The temperature is maintained below 30°C during the addition.
-
Reactant Addition: Phthalic anhydride (1.0 kg, 6.75 mol) is added slowly to the mixture.
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Reaction: The reaction mixture is heated to 60-65°C and stirred for 4-6 hours. The reaction progress is monitored by HPLC until the phthalic anhydride is consumed.
-
Quenching: The reaction mixture is cooled to 10-15°C and slowly quenched by the addition of a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (1 L).
-
Workup: The aqueous layer is separated, and the organic layer is washed with 2 M HCl (2 x 2 L), followed by water (2 x 2 L), and finally with a saturated sodium bicarbonate solution (2 x 2 L) until the effervescence ceases.
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Solvent Removal: The organic solvent (anisole) is removed under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization with Activated Carbon Treatment
-
Dissolution: The crude this compound is placed in a suitable vessel with ethanol (approximately 3 L per kg of crude product). The mixture is heated to reflux with stirring until all solids dissolve.
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Decolorization: Activated carbon (50 g per kg of crude product) is added to the hot solution. The mixture is stirred at reflux for 30 minutes.
-
Hot Filtration: The hot mixture is filtered through a pre-heated filter aid (e.g., Celite) to remove the activated carbon.
-
Crystallization: The clear, hot filtrate is allowed to cool slowly to room temperature, and then further cooled to 0-5°C in an ice bath to maximize crystal formation.
-
Isolation: The crystallized product is collected by filtration, washed with cold ethanol (2 x 500 mL), and dried under vacuum at 60°C to a constant weight.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (1 kg) | Production Scale (10 kg) |
| Reactant Molar Ratio (Anisole:Phthalic Anhydride) | 3:1 | 3:1 | 2.8:1 |
| Catalyst Loading (mol%) | 10 mol% | 12 mol% | 15 mol% |
| Reaction Time (hours) | 4 | 5 | 6 |
| Typical Yield (crude) | 85% | 82% | 78% |
| Typical Purity (after recrystallization) | >99.0% | >98.5% | >98.0% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low reaction yield during scale-up.
References
- 1. WO2008115252A1 - Process for purifying 2-phenyl-3, 3 -bis (4-hydroxyphenyl) phthalimidine ( pppbp) - Google Patents [patents.google.com]
- 2. WO2008115252A1 - Process for purifying 2-phenyl-3, 3 -bis (4-hydroxyphenyl) phthalimidine ( pppbp) - Google Patents [patents.google.com]
- 3. This compound | 6315-80-6 | Benchchem [benchchem.com]
Identifying and minimizing impurities in 3,3-Bis(4-methoxyphenyl)phthalide
Welcome to the technical support center for 3,3-Bis(4-methoxyphenyl)phthalide. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the Friedel-Crafts acylation reaction.[1] This reaction involves the electrophilic aromatic substitution of anisole with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction typically proceeds through the formation of an intermediate 2-(4-methoxybenzoyl)benzoic acid, which then undergoes intramolecular cyclization to yield the final product.[1]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise during the synthesis of this compound. These can originate from starting materials, intermediates, side reactions, or subsequent degradation. A summary of potential impurities is provided in the table below.
Q3: How can I detect and characterize these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and characterization of impurities. High-Performance Liquid Chromatography (HPLC) is often the primary method for assessing purity and quantifying impurities. For structural elucidation of unknown impurities, techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are invaluable.[1][2]
Q4: What are the general strategies to minimize impurity formation?
A4: To minimize impurity formation, it is crucial to control the reaction conditions carefully. Key parameters include the purity of starting materials, the stoichiometry of reactants and catalyst, reaction temperature, and reaction time. The choice of solvent and the efficiency of mixing can also significantly impact the reaction outcome. A well-planned work-up and purification procedure is essential to remove any impurities that do form.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable technique like TLC or HPLC. - Verify the activity of the Lewis acid catalyst. It should be anhydrous and free from degradation. |
| Suboptimal reaction temperature | - Optimize the reaction temperature. Friedel-Crafts reactions can be sensitive to temperature, affecting both reaction rate and selectivity. |
| Poor quality of starting materials | - Use high-purity phthalic anhydride and anisole. Impurities in the starting materials can interfere with the reaction. |
| Loss of product during work-up | - Ensure proper phase separation during extractions. - Optimize the recrystallization solvent and procedure to minimize loss of the product in the mother liquor. |
Problem 2: Presence of a significant amount of 2-(4-methoxybenzoyl)benzoic acid intermediate.
| Possible Cause | Suggested Solution |
| Incomplete cyclization | - Increase the reaction time or temperature after the initial acylation step to promote the intramolecular cyclization. - Ensure a sufficient amount of catalyst is present to facilitate the cyclization. |
| Premature quenching of the reaction | - Quench the reaction only after confirming the completion of the cyclization step by a monitoring technique (e.g., TLC, HPLC). |
Problem 3: Product is colored (e.g., yellow or brown).
| Possible Cause | Suggested Solution |
| Presence of polymeric or degradation byproducts | - Purify the product by recrystallization from a suitable solvent system. - Treat a solution of the crude product with activated carbon to adsorb colored impurities.[3] |
| Residual catalyst or catalyst complexes | - Ensure the work-up procedure effectively removes all traces of the Lewis acid catalyst. This typically involves washing with water and a mild base. |
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Potential Source |
| Phthalic Anhydride | C₈H₄O₃ | Unreacted starting material |
| Anisole | C₇H₈O | Unreacted starting material |
| 2-(4-methoxybenzoyl)benzoic acid | C₁₅H₁₂O₄ | Incomplete intramolecular cyclization of the intermediate.[1] |
| Ortho/Meta Isomers | C₂₂H₁₈O₄ | Friedel-Crafts acylation at the ortho or meta position of anisole. |
| Polysubstituted Products | - | Further acylation of the anisole ring. |
| Diacylated Product | - | Addition of two anisole molecules to one carbonyl group of phthalic anhydride.[4] |
Table 2: Analytical Techniques for Purity Assessment and Impurity Identification
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of non-volatile impurities.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts.[1] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition of the product and impurities.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the product and impurities.[1] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and safety procedures.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phthalic anhydride and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring.
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Anisole Addition: To the cooled suspension, add anisole dropwise over a period of 30-60 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC or HPLC. If required, the reaction mixture can be gently heated to drive the reaction to completion.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted phthalic anhydride and the acidic intermediate), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and minimizing impurities.
References
Catalyst selection for efficient 3,3-Bis(4-methoxyphenyl)phthalide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 3,3-Bis(4-methoxyphenyl)phthalide. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a comparative analysis of catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of anisole with phthalic anhydride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a traditional choice. However, solid acid catalysts like sulfated zirconia are gaining prominence due to their environmental benefits and selectivity.
Q2: Why is catalyst selection so critical for this synthesis?
A2: The choice of catalyst directly influences the reaction's efficiency, selectivity, and environmental impact. For instance, traditional Lewis acids like AlCl₃ can lead to the formation of undesired side products, such as the monoacylated intermediate.[1] In contrast, solid superacids like sulfated zirconia have been shown to selectively yield the desired diacylated product.[1]
Q3: What are the primary advantages of using a solid acid catalyst like sulfated zirconia over a traditional Lewis acid like AlCl₃?
A3: Solid acid catalysts offer several advantages, including:
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Enhanced Selectivity: They can prevent the formation of the monoacylated byproduct often seen with AlCl₃.[1]
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Reusability: Solid catalysts can be recovered and reused, making the process more cost-effective and sustainable.
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Reduced Environmental Impact: They are generally less corrosive and produce less hazardous waste compared to stoichiometric amounts of Lewis acids.
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Simplified Workup: The workup procedure is often simpler as the catalyst can be removed by filtration.
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, mechanochemical methods, such as ball milling, have been successfully employed for the Friedel-Crafts acylation of aromatic compounds with phthalic anhydride, offering an environmentally friendly, solvent-free alternative.[2]
Catalyst Performance Data
The following table summarizes the performance of different catalysts in the synthesis of this compound.
| Catalyst | Reagents Ratio (Anhydride:Anisole:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| AlCl₃ | 1:2:2.5 (molar ratio) | Room Temperature | 2 | 79 | Mechanochemical (ball milling) conditions.[2] |
| Sulfated Zirconia | - | 100 | 3 | High | Selectively produces the diacylated product.[1] |
| FeCl₃ | - | 60 | 24 | Moderate | Used in tunable aryl alkyl ionic liquids. |
| ZnCl₂ | - | - | - | - | Mentioned as a potential catalyst. |
Note: The data for sulfated zirconia, FeCl₃, and ZnCl₂ are qualitative or from analogous reactions; direct comparative studies for this specific synthesis are not extensively documented in the provided search results.
Experimental Protocols
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) Catalyst (Adapted from a similar Friedel-Crafts acylation procedure)
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.
-
Reagent Addition: Suspend anhydrous AlCl₃ (2.5 equivalents) in dry DCM in the flask and cool the mixture in an ice bath.
-
In the dropping funnel, prepare a solution of phthalic anhydride (1 equivalent) and anisole (2 equivalents) in dry DCM.
-
Reaction: Add the phthalic anhydride/anisole solution dropwise to the cooled AlCl₃ suspension with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Protocol 2: Synthesis using Sulfated Zirconia (SO₄²⁻/ZrO₂) Catalyst
Materials:
-
Phthalic anhydride
-
Anisole
-
Sulfated zirconia catalyst
-
High-boiling point solvent (e.g., nitrobenzene or decalin) (optional, can be run solvent-free)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1 equivalent), anisole (2 equivalents), and the sulfated zirconia catalyst (catalytic amount).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring. Monitor the reaction by TLC.
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Catalyst Removal: After the reaction is complete, cool the mixture and, if a solvent was used, dilute with a suitable organic solvent. Remove the solid catalyst by filtration.
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Workup and Purification: Wash the filtrate with a saturated NaHCO₃ solution to remove any unreacted phthalic anhydride and then with water. Dry the organic layer and remove the solvent under reduced pressure. Purify the crude product by recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Inactive catalyst (e.g., AlCl₃ exposed to moisture).- Insufficient reaction time or temperature.- Deactivated aromatic ring (not applicable for anisole). | - Use fresh, anhydrous AlCl₃ and ensure all glassware is dry.- Optimize reaction time and temperature based on TLC monitoring.- Ensure the anisole is pure. |
| Formation of monoacylated byproduct | Use of AlCl₃ as a catalyst.[1] | Switch to a more selective catalyst like sulfated zirconia.[1] |
| Cleavage of the methoxy group on anisole | Harsh reaction conditions (e.g., high temperature with a strong Lewis acid). | Use milder reaction conditions or a less aggressive catalyst. |
| Difficulty in product purification | Presence of unreacted starting materials or byproducts. | - Optimize the workup procedure to effectively remove impurities.- Employ column chromatography for purification if recrystallization is insufficient. |
| Reaction does not start | Poor quality of reagents or catalyst. | Use freshly distilled anisole and high-purity phthalic anhydride and catalyst. |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: 3,3-Bis(4-methoxyphenyl)phthalide Post-Reaction Workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the post-reaction workup of 3,3-Bis(4-methoxyphenyl)phthalide. The information is designed to assist researchers in overcoming common challenges encountered during the purification and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the workup of the Friedel-Crafts reaction to synthesize this compound?
A1: The standard workup protocol involves quenching the reaction mixture, which contains the product and the Lewis acid catalyst (e.g., aluminum chloride), followed by extraction and purification. The key steps are:
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Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The product is extracted from the aqueous layer using an organic solvent, typically dichloromethane.
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Washing: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified, most commonly by recrystallization.
Q2: What is the purpose of quenching the reaction with an ice/acid mixture?
A2: Quenching with an ice and acid mixture serves two primary purposes. Firstly, the water hydrolyzes the aluminum chloride catalyst, breaking up the product-catalyst complex. Secondly, the reaction of aluminum chloride with water is highly exothermic; the ice helps to control the temperature of this process, preventing potential side reactions and ensuring safety. The acid helps to keep the resulting aluminum salts soluble in the aqueous phase.
Q3: What are the common side products or impurities I should be aware of during the workup?
A3: A common impurity is the mono-acylated product, 2-(4-methoxybenzoyl)benzoic acid.[1] This can arise from an incomplete reaction. Other potential impurities include unreacted starting materials (phthalic anhydride and anisole) and polymeric materials. The formation of ortho-substituted isomers is also possible, though the para-substituted product is generally favored.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Acetic acid is a commonly used solvent for the recrystallization of similar diarylphthalide compounds. Ethanol has also been mentioned as a potential recrystallization solvent. The choice of solvent may depend on the scale of the reaction and the impurity profile.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Product | Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. Use of a solvent-free mechanochemical process has been reported to give a yield of 79%.[2][3] |
| Loss of product during workup. | Ensure efficient extraction by performing multiple extractions with the organic solvent. Avoid vigorous shaking during washing with bicarbonate to prevent emulsion formation. | |
| Impure starting materials. | Use high-purity phthalic anhydride and anisole. Ensure the Lewis acid catalyst is fresh and anhydrous. | |
| Product is an oil and does not solidify | Presence of impurities. | The mono-acylated intermediate or other byproducts can act as an oily impurity, preventing crystallization. Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent or conditions. | Experiment with different recrystallization solvents (e.g., acetic acid, ethanol) and solvent mixtures. Ensure the crude product is fully dissolved at an elevated temperature and allowed to cool slowly. | |
| Formation of an Emulsion During Extraction | Vigorous shaking of the separatory funnel, especially during the bicarbonate wash. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| Product is colored (yellowish/brownish) | Formation of colored impurities or degradation products. | Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities. |
| Incomplete quenching of the reaction. | Ensure the reaction mixture is thoroughly quenched with the ice/acid mixture to completely decompose any colored complexes. |
Experimental Protocols
Detailed Post-Reaction Workup Procedure
This protocol is a general guide based on standard Friedel-Crafts acylation workups.[4] Researchers should optimize the quantities based on their specific reaction scale.
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Quenching:
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Prepare a beaker containing a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (approx. 25 mL).
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Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring. This should be performed in a fume hood.
-
-
Extraction:
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Transfer the quenched mixture to a separatory funnel.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers.
-
-
Washing:
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Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid. Be sure to vent the separatory funnel frequently to release any pressure buildup from CO2 evolution.
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Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization Protocol
-
Dissolution:
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Transfer the crude solid to a clean Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (e.g., glacial acetic acid or ethanol).
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Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
-
Crystallization:
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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For maximum recovery, cool the flask further in an ice bath.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals in a vacuum oven to a constant weight.
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Data Presentation
| Parameter | Reported Value | Reference |
| Typical Yield (Mechanochemical Synthesis) | 79% | [2][3] |
| Purity (Commercial) | >95% | [5] |
Visualizations
Experimental Workflow
Caption: Post-reaction workup and purification workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common workup issues.
References
Validation & Comparative
A Comparative Analysis for Researchers: 3,3-Bis(4-methoxyphenyl)phthalide and Phenolphthalein
For Immediate Release
This guide provides a detailed, data-driven comparison of 3,3-Bis(4-methoxyphenyl)phthalide and its close structural analog, phenolphthalein. Tailored for researchers, scientists, and drug development professionals, this document outlines the physicochemical properties, indicator characteristics, and pharmacological profiles of both compounds, supported by experimental data and methodologies.
Introduction
Phenolphthalein (3,3-Bis(4-hydroxyphenyl)phthalide) is a well-established compound, widely recognized for its application as a pH indicator in acid-base titrations and its historical use as a stimulant laxative.[1][2] this compound, a derivative of phenolphthalein where the hydroxyl groups are replaced by methoxy groups, presents a different profile of properties and applications. This guide aims to delineate these differences to aid in compound selection for specific research and development needs.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties are fundamental to understanding their behavior in various experimental and physiological systems.
| Property | This compound | Phenolphthalein |
| IUPAC Name | 3,3-bis(4-methoxyphenyl)-2-benzofuran-1-one | 3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one[1] |
| CAS Number | 6315-80-6[3] | 77-09-8[4] |
| Molecular Formula | C22H18O4[5] | C20H14O4[1] |
| Molecular Weight | 346.38 g/mol [3] | 318.32 g/mol [6] |
| Melting Point | Not specified | 258–263 °C[1] |
| Solubility | Not specified | Slightly soluble in water (400 mg/L); very soluble in ethanol and ether.[1][7] |
| Appearance | Not specified | White to yellowish-white crystalline powder.[7][8] |
Performance as pH Indicators
Phenolphthalein is a classic acid-base indicator, renowned for its sharp color transition. This property is a direct result of pH-dependent structural changes.
Phenolphthalein's Indicator Mechanism:
-
Acidic to Slightly Basic (pH < 8.2): The molecule exists in a colorless lactone form.[9][10]
-
Basic (pH 8.2–10.0): Deprotonation of the phenol groups and opening of the lactone ring lead to a quinoid structure with an extended conjugated system. This form absorbs visible light, appearing pink to fuchsia.[9][11]
-
Strongly Basic (pH > 13): The pink color slowly fades as the molecule is converted to a colorless carbinol form.[1][10]
| Indicator Property | Phenolphthalein |
| pH Transition Range | 8.2 – 10.0[2][11] |
| Color in Acidic Solution | Colorless[1] |
| Color in Basic Solution | Pink to Fuchsia[1] |
| pKa (for color change) | ~9.3 - 9.7[11][12] |
This compound lacks the acidic phenolic protons of phenolphthalein. The absence of these protons means it does not undergo the same pH-dependent deprotonation and subsequent structural rearrangement. Consequently, it does not function as a pH indicator in the same visible range as phenolphthalein.
Experimental Protocol: Determination of pH Indicator Properties
Objective: To determine the pH transition range and pKa of an indicator.
Materials:
-
Indicator solution (e.g., 1% phenolphthalein in 95% ethanol)[7]
-
Series of buffer solutions with known pH values (e.g., from pH 7 to 12)
-
Spectrophotometer
-
pH meter
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Test Solutions: For each buffer solution, add a precise, small volume of the indicator solution to a volumetric flask and dilute to the mark with the buffer. The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Measure the absorbance spectrum of each test solution across the visible range (e.g., 400-700 nm) to find the wavelength of maximum absorbance (λmax) for the colored species.
-
Absorbance vs. pH: At the determined λmax, measure the absorbance of each of the prepared test solutions.
-
Data Analysis: Plot absorbance versus pH. The resulting titration curve will show a sharp increase in absorbance in the transition range. The pH at the midpoint of this sharp increase corresponds to the pKa of the indicator.
References
- 1. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 2. What is Phenolphthalein used for? [synapse.patsnap.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Phenolphthalein | C20H14O4 | CID 4764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6315-80-6 | Benchchem [benchchem.com]
- 6. Phenolphthalein [chemeurope.com]
- 7. Phenolphthalein | 77-09-8 [chemicalbook.com]
- 8. Phenolphthalein - C20H14O4 - GeeksforGeeks [geeksforgeeks.org]
- 9. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]
- 10. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]
- 11. Chrominfo: How does the phenolphthalein indicator work? [chrominfo.blogspot.com]
- 12. SATHEE: Chemistry Phenolphthalein [sathee.iitk.ac.in]
Unveiling the Structural Nuances of 3,3-Bis(4-methoxyphenyl)phthalide and Its Analogs: A Comparative Guide
For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparative structural analysis of 3,3-Bis(4-methoxyphenyl)phthalide and its analogs, offering insights into how subtle changes in chemical composition can influence their physicochemical properties and biological interactions.
This publication delves into the structural intricacies of this compound, a key scaffold in medicinal chemistry, and contrasts it with its hydroxylated and chlorinated analogs: phenolphthalein (3,3-Bis(4-hydroxyphenyl)phthalide) and the hypothetical 3,3-Bis(4-chlorophenyl)phthalide. By examining crystallographic, spectroscopic, and computational data, this guide aims to provide a comprehensive resource for scientists engaged in the design and development of novel therapeutics based on the phthalide framework.
Comparative Structural and Spectroscopic Data
The following tables summarize key structural and spectroscopic parameters for this compound and its analogs. These data, compiled from experimental sources and high-quality computational predictions, highlight the impact of substituent changes on the molecular architecture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | C22H18O4 | 346.38 | 4.17 |
| Phenolphthalein (3,3-Bis(4-hydroxyphenyl)phthalide) | C20H14O4 | 318.32 | 3.39 |
| 3,3-Bis(4-chlorophenyl)phthalide | C20H12Cl2O2 | 355.22 | 5.5 (Predicted) |
Table 1: Physicochemical Properties. This table outlines the basic physicochemical properties of the compared molecules. The substitution of methoxy groups with hydroxyl or chloro groups significantly alters the lipophilicity (LogP), a critical parameter in drug design.
| Parameter | Phenolphthalein (Experimental, Molecule 1) [1] | Phenolphthalein (Experimental, Molecule 2) [1] |
| Bond Lengths (Å) | ||
| C(spiro)-O(lactone) | 1.467(2) | 1.468(2) |
| C(spiro)-C(aromatic) | 1.529(2) - 1.534(2) | 1.531(2) - 1.533(2) |
| C=O (lactone) | 1.202(2) | 1.204(2) |
| Bond Angles (º) | ||
| O(lactone)-C(spiro)-C(aromatic) | 102.08(13) | 102.39(12) |
| C(aromatic)-C(spiro)-C(aromatic) | 114.79(14) | 114.37(13) |
Table 2: Selected X-ray Crystallographic Data for Phenolphthalein. As a close analog, the crystal structure of phenolphthalein provides valuable insights into the geometry of the phthalide core. The data reveals a distorted tetrahedral geometry around the central spiro carbon.[1]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic H: ~6.8-7.9, Methoxy H: ~3.8 | Aromatic C: ~114-160, Methoxy C: ~55, Carbonyl C: ~168, Spiro C: ~92 |
| Phenolphthalein | Aromatic H: ~6.7-7.8, Hydroxyl H: ~9.6 | Aromatic C: ~115-158, Carbonyl C: ~170, Spiro C: ~91 |
| 3,3-Bis(4-chlorophenyl)phthalide | Aromatic H: ~7.2-7.8 | Aromatic C: ~128-150, Carbonyl C: ~167, Spiro C: ~90 |
Table 3: Comparative Spectroscopic Data (Predicted). This table presents predicted ¹H and ¹³C NMR chemical shifts, offering a guide for the characterization of these compounds. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the phenyl rings.
| Compound | Key FTIR Peaks (cm⁻¹) |
| This compound | ~1760 (C=O, lactone), ~1610, 1510 (C=C, aromatic), ~1250 (C-O, ether) |
| Phenolphthalein | ~3300 (O-H, broad), ~1750 (C=O, lactone), ~1600, 1500 (C=C, aromatic) |
| 3,3-Bis(4-chlorophenyl)phthalide | ~1770 (C=O, lactone), ~1590, 1490 (C=C, aromatic), ~1090 (C-Cl) |
Table 4: Comparative Infrared Spectroscopy Data (Predicted). The predicted IR spectra show characteristic peaks for the lactone carbonyl group, aromatic rings, and the specific functional groups of each analog.
Experimental Protocols
Synthesis of 3,3-Diarylphthalides:
A common and effective method for the synthesis of 3,3-diarylphthalides is the Friedel-Crafts acylation reaction.
-
Materials: Phthalic anhydride, substituted benzene (e.g., anisole, phenol, chlorobenzene), Lewis acid catalyst (e.g., AlCl₃, SnCl₄), and a suitable solvent (e.g., dichloromethane, nitrobenzene).
-
Procedure:
-
Dissolve phthalic anhydride and the substituted benzene in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Carefully add the Lewis acid catalyst portion-wise while stirring. The reaction is often exothermic.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography.
-
Structural Characterization:
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. The crystal is then mounted on a diffractometer, and diffraction data is collected. The structure is solved and refined using specialized software.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
FTIR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet or a thin film.
Visualizing Biological Context and Experimental Workflows
To illustrate the potential biological relevance and experimental design, the following diagrams are provided.
Caption: Workflow for the synthesis and structural analysis of 3,3-diarylphthalides.
Caption: Phthalide derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[2]
Conclusion
The structural analysis of this compound and its analogs reveals the significant influence of aromatic substitution on the molecule's properties. The electron-donating methoxy groups in the parent compound increase its electron density and are predicted to influence its reactivity and biological interactions differently than the hydrogen-bonding hydroxyl groups of phenolphthalein or the electron-withdrawing chloro groups of its chlorinated analog.
The provided experimental protocols offer a standardized approach for the synthesis and characterization of these compounds, facilitating further research and development. The visualization of a potential mechanism of action through the inhibition of inflammatory signaling pathways highlights the therapeutic potential of the phthalide scaffold. This comparative guide serves as a foundational resource for researchers aiming to leverage the structural diversity of 3,3-diarylphthalides for the design of novel and effective therapeutic agents.
References
- 1. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 3,3-diarylphthalides
For Researchers, Scientists, and Drug Development Professionals
The 3,3-diarylphthalide scaffold is a privileged structure found in a variety of biologically active molecules and functional materials. The efficient and selective synthesis of these compounds is therefore of significant interest to the scientific community. This guide provides a comparative overview of the most common synthetic routes to 3,3-diarylphthalides, offering a side-by-side analysis of their performance, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Phthalic Anhydride, Aromatic Compound | Lewis Acid (e.g., AlCl₃), Solvent (e.g., CS₂) | 60-92% | Readily available starting materials, one-pot procedure. | Harsh reaction conditions, potential for side reactions, limited to electron-rich arenes.[1][2] |
| Grignard Reaction | Phthalic Anhydride or its derivatives, Aryl Halide | Magnesium, Anhydrous Ether | 40-85% | Versatile for a wide range of aryl groups, good yields. | Moisture-sensitive reagents, requires anhydrous conditions, potential for over-addition.[3] |
| Suzuki-Miyaura Coupling | 3-Halophthalide, Arylboronic Acid | Palladium Catalyst, Base, Solvent (e.g., Toluene, Water) | 85-97% | High yields, excellent functional group tolerance, mild reaction conditions. | Requires pre-functionalized starting materials, cost of palladium catalyst.[4] |
| Tandem Reactions | o-Alkynylbenzoic acids, Arenes | Acid catalyst (e.g., TfOH) | Good to High | Step- and atom-economical, potential for complexity generation in one pot. | Can be substrate-specific, may require optimization of complex reaction cascades. |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic strategies leading to the 3,3-diarylphthalide core.
Caption: Synthetic pathways to 3,3-diarylphthalides.
Experimental Protocols
Friedel-Crafts Acylation: Synthesis of 3,3-Di-p-tolylphthalide
This method involves the direct reaction of phthalic anhydride with an excess of an aromatic compound in the presence of a Lewis acid catalyst.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in dry carbon disulfide, add phthalic anhydride (1 equivalent).
-
Slowly add toluene (10 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization from ethanol to afford 3,3-di-p-tolylphthalide. A yield of 92% has been reported for a similar reaction with toluene.[1]
Grignard Reaction: Synthesis of 3,3-Diphenylphthalide
This route utilizes the addition of an aryl Grignard reagent to phthalic anhydride or its derivatives.
Procedure:
-
Prepare the Grignard reagent by reacting bromobenzene (2.2 equivalents) with magnesium turnings (2.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flask, dissolve phthalic anhydride (1 equivalent) in anhydrous tetrahydrofuran.
-
Slowly add the prepared Grignard reagent to the phthalic anhydride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield 3,3-diphenylphthalide. Yields for this type of reaction are typically in the range of 40-85%.[3]
Suzuki-Miyaura Coupling: Synthesis of 3-Phenyl-3-(4-methoxyphenyl)phthalide
This modern cross-coupling method offers a mild and efficient route to unsymmetrical 3,3-diarylphthalides.
Procedure:
-
To a mixture of 3-bromo-3-phenylphthalide (1 equivalent), (4-methoxyphenyl)boronic acid (1.5 equivalents), and potassium carbonate (3 equivalents), add a solution of tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a 3:1 mixture of toluene and water.
-
Heat the reaction mixture at 90 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-phenyl-3-(4-methoxyphenyl)phthalide. This method is known for its high yields, often exceeding 85%.[4]
Logical Workflow for Method Selection
The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution pattern, and tolerance to reaction conditions. The following diagram outlines a decision-making process for selecting the most appropriate method.
Caption: Decision tree for selecting a synthetic route.
This guide provides a foundational understanding of the primary methods for synthesizing 3,3-diarylphthalides. Researchers are encouraged to consult the primary literature for more detailed information and specific applications of these versatile reactions.
References
- 1. d-nb.info [d-nb.info]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skemman.is [skemman.is]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking 3,3-Bis(4-methoxyphenyl)phthalide: A Comparative Analysis of Performance in Specified Applications
To our valued audience of researchers, scientists, and drug development professionals,
3,3-Bis(4-methoxyphenyl)phthalide, a derivative of phthalide, is primarily classified as a research chemical.[1] Its synthesis is most commonly achieved through a Friedel-Crafts acylation reaction between phthalic anhydride and anisole.[1] While related phthalide compounds, such as phenolphthalein, have well-documented applications as pH indicators and in the synthesis of polymers, similar detailed information for this compound is absent from the current body of scientific literature.
This guide will proceed by outlining the theoretical potential applications of this compound based on the known reactivity of its structural analogs. We will also present the synthetic methodology and propose a general workflow for evaluating its performance, should researchers wish to investigate its potential in these areas.
Potential Applications and Theoretical Framework
Based on the chemical structure of this compound, several potential applications can be hypothesized. These include its use as a monomer in polymer synthesis and as a scaffold in medicinal chemistry.
Monomer for High-Performance Polymers
Phthalide-containing aromatic polymers are known for their excellent thermal stability and mechanical properties. The rigid, cardo structure of the phthalide group can contribute to high glass transition temperatures (Tg) and enhanced solubility of the resulting polymers.
Proposed Experimental Workflow for Evaluation:
To benchmark the performance of this compound as a monomer, a logical workflow would involve its polymerization and subsequent characterization of the resulting polymer. This would be compared against a well-established polymer with similar structural features.
Data Presentation:
Should experimental data be generated, it would be summarized in a table comparing the key performance indicators of the novel polymer with a standard alternative.
| Property | Polymer from this compound | Alternative Phthalide-based Polymer |
| Glass Transition Temperature (Tg) (°C) | Data not available | Typical values |
| 5% Weight Loss Temperature (TGA) (°C) | Data not available | Typical values |
| Tensile Strength (MPa) | Data not available | Typical values |
| Solubility in Common Solvents | Data not available | Typical values |
Scaffold in Medicinal Chemistry
The phthalide core is a privileged scaffold in medicinal chemistry, with some derivatives exhibiting biological activity. The methoxy groups on the phenyl rings of this compound could potentially interact with biological targets.
Proposed Experimental Workflow for Biological Evaluation:
A general workflow to assess the biological potential of this compound would involve screening it against a panel of relevant biological targets and comparing its activity to known inhibitors or activators.
Data Presentation:
Comparative data for biological activity would be presented in a tabular format.
| Compound | Target | IC50 / EC50 (µM) |
| This compound | Target X | Data not available |
| Known Active Compound | Target X | Typical values |
Detailed Methodologies
As no specific experimental data for the performance of this compound is available, detailed experimental protocols for its application cannot be provided. However, a general synthetic protocol is described below.
Synthesis of this compound
Reaction: Friedel-Crafts Acylation
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride in dichloromethane.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.
-
Add anisole dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain this compound.
Conclusion and Future Directions
While this compound is a known chemical entity, its performance in specific applications has not been benchmarked in the available literature. This guide has outlined potential areas of application and proposed workflows for its evaluation. Further research is required to generate the necessary experimental data to facilitate a comprehensive comparison with existing alternatives. We encourage the scientific community to explore the potential of this compound and publish their findings to enrich the collective understanding of its properties and applications.
References
A Comparative Purity Analysis of Commercially Available 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the purity of commercially available 3,3-Bis(4-methoxyphenyl)phthalide, a key intermediate in various synthetic applications. The purity of this compound is critical for ensuring the reliability and reproducibility of experimental results. This document outlines common impurities, presents a comparative summary of typical purity levels from commercial suppliers, and provides detailed experimental protocols for purity determination using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is commonly synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and anisole.[1] This synthetic route can lead to the presence of several process-related impurities in the final product. The most common impurities include unreacted starting materials, such as phthalic anhydride and anisole, as well as byproducts formed during the reaction. Incomplete reactions or side reactions can result in the formation of mono-acylated products or isomers. Therefore, robust analytical methods are essential to accurately determine the purity of commercially available this compound and to identify and quantify any impurities. While specific batch-to-batch variability is expected, typical purities for this compound from commercial vendors generally range from 95% to 99%.[1][2]
Comparative Purity Data
The following table summarizes the typical purity levels of this compound available from various commercial suppliers. It is important to note that these are representative values and obtaining a lot-specific Certificate of Analysis (CoA) is recommended for critical applications.
| Supplier Category | Typical Purity (%) | Analytical Method Cited | Potential Impurities |
| Standard Grade | 95 - 97% | HPLC, NMR | Phthalic anhydride, Anisole, Mono-acylated byproduct |
| High-Purity Grade | > 98% | HPLC, NMR, Elemental Analysis | Trace amounts of starting materials and byproducts |
| Custom Synthesis | Up to 99.9% | HPLC, NMR, LC-MS, Elemental Analysis | Specified by the customer |
Experimental Protocols for Purity Analysis
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard (purity ≥ 99.5%)
-
Sample of commercially available this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-20 min: 80% A, 20% B
-
20-25 min: Gradient to 100% A
-
25-30 min: Hold at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in methanol to a final concentration of 1 mg/mL.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area with the calibration curve. Impurities can be identified by their different retention times and their levels estimated by area normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the structure and purity of the compound, and can be used to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Sample of commercially available this compound
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
The characteristic peaks for this compound should be observed.
-
Signals from potential impurities such as residual solvents (e.g., anisole) or byproducts will appear as additional peaks. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.[3][4][5]
-
The relative integration of the impurity peaks compared to the product peaks can be used to estimate the level of impurities.
-
Visualizations
The following diagrams illustrate the experimental workflow for the purity analysis of this compound.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Synthesis pathway and potential impurities of this compound.
References
Unveiling the Distinct Profile of 3,3-Bis(4-methoxyphenyl)phthalide in the Phthalide Family
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between related chemical entities is paramount. This guide provides a comparative analysis of 3,3-Bis(4-methoxyphenyl)phthalide against other notable phthalide derivatives, focusing on their structural distinctions, biological activities, and underlying mechanisms. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds to offer a valuable contextual comparison.
Introduction to Phthalide Derivatives
Phthalides are a class of bicyclic compounds containing a lactone fused to a benzene ring. This core structure is the foundation for a diverse array of natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Modifications to the phthalide scaffold, particularly at the C-3 position, give rise to derivatives with unique pharmacological profiles. This guide focuses on this compound and contrasts it with two well-studied phthalide derivatives: the synthetic indicator dye Phenolphthalein and the natural bioactive compound Ligustilide.
This compound is a synthetic derivative characterized by the presence of two 4-methoxyphenyl groups attached to the C-3 position of the phthalide core. Its chemical formula is C22H18O4 and it has a molecular weight of 346.38 g/mol .[3][4] While its specific biological activities are not extensively documented in publicly accessible research, its structural similarity to other pharmacologically active diarylphthalides suggests potential for biological investigation.
Phenolphthalein , with the chemical name 3,3-Bis(4-hydroxyphenyl)phthalide, is structurally very similar to this compound, differing only by the hydroxyl groups on the phenyl rings instead of methoxy groups. It is widely known as a pH indicator but has also been studied for its biological effects, including estrogenic activity and a history of use as a laxative, though concerns about its carcinogenicity have arisen.
Ligustilide is a naturally occurring phthalide derivative found in plants of the Apiaceae family, such as Dong Quai (Angelica sinensis). It possesses a distinct chemical structure with a butylidene group at the C-3 position and a dihydrofuranone ring. Ligustilide is recognized for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and estrogen receptor-modulating effects.
Comparative Biological Activities
A direct quantitative comparison of the biological activities of this compound with Phenolphthalein and Ligustilide is challenging due to the limited availability of specific experimental data for this compound. However, based on the known activities of the comparator compounds, we can infer potential areas of interest for future research on this compound.
| Biological Activity | This compound | Phenolphthalein | Ligustilide |
| Estrogenic Activity | Data not available | Weak estrogenic activity, binds to estrogen receptors. | Modulates estrogen receptor α (ERα) expression and can restore tamoxifen sensitivity in ERα-negative breast cancer cells. |
| Anti-inflammatory Activity | Data not available | Data not available | Potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways and reducing LPS-induced nitric oxide (NO) production. |
| Cytotoxicity | Data not available | Not typically evaluated for cytotoxicity in cancer studies. | Exhibits cytotoxic effects against various cancer cell lines. |
Experimental Protocols
While specific experimental data for this compound is not available, the following protocols are standard methods used to evaluate the biological activities discussed and could be applied to this compound for comparative analysis.
MTT Assay for Cytotoxicity
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Ligustilide) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent system.
-
Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite in the samples is calculated from a standard curve of sodium nitrite. The percentage of inhibition of NO production by the test compound is then determined relative to the LPS-only control.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of other phthalide derivatives, such as Ligustilide, provide a potential framework for investigation. Ligustilide has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Representative NF-κB signaling pathway inhibited by some phthalide derivatives.
Conclusion
This compound represents an intriguing but understudied member of the phthalide family. Its structural similarity to the estrogenic compound Phenolphthalein suggests that it may also interact with nuclear receptors. The methoxy groups, however, could significantly alter its electronic properties and steric hindrance, potentially leading to a different biological activity profile. Compared to the natural phthalide Ligustilide, this compound possesses a more rigid, diaryl-substituted structure, which would likely result in different target interactions and pharmacological effects.
The lack of direct experimental data for this compound underscores a clear gap in the current scientific literature. Future research employing the standardized experimental protocols outlined in this guide is necessary to elucidate its cytotoxic, anti-inflammatory, and potential endocrine-modulating activities. Such studies will be crucial in determining the unique therapeutic potential of this compound and differentiating its role within the broader class of phthalide derivatives. This will provide valuable insights for researchers and professionals in the ongoing quest for novel and effective therapeutic agents.
References
A Comparative Guide to the Synthesis of 3,3-Bis(4-methoxyphenyl)phthalide: A Mechanistic Verification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established and emerging synthetic methodologies for the formation of 3,3-Bis(4-methoxyphenyl)phthalide. We delve into the mechanistic details of the classical Friedel-Crafts acylation and explore a contemporary photocatalytic alternative, offering a comparative analysis supported by experimental data to aid in methodological selection for research and development.
Executive Summary
The synthesis of this compound, a key scaffold in various chemical and pharmaceutical applications, is predominantly achieved through the acid-catalyzed Friedel-Crafts reaction of phthalic anhydride with anisole. This guide verifies this long-standing mechanism and introduces a promising photocatalytic alternative employing Eosin Y. A detailed comparison of reaction conditions, yields, and potential byproducts is presented to provide a clear and objective overview for researchers.
Mechanism of Formation: A Comparative Analysis
The formation of this compound from phthalic anhydride and anisole can be achieved through different synthetic strategies. Below, we compare the well-established Friedel-Crafts acylation with a modern photocatalytic approach.
Method 1: Friedel-Crafts Acylation
The traditional and most widely employed method for the synthesis of 3,3-diarylphthalides is the Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Pathway:
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a solid superacid like sulfated zirconia. The synthesis is a two-step process:
-
Monoacylation: Phthalic anhydride reacts with one equivalent of anisole to form the intermediate, 2-(4-methoxybenzoyl)benzoic acid.
-
Diacylation and Cyclization: The intermediate carboxylic acid is then activated by the Lewis acid to generate a new acylium ion, which then reacts with a second equivalent of anisole. Subsequent intramolecular cyclization (lactonization) of the resulting intermediate yields the final product, this compound.
The use of solid superacids has been reported to favor the formation of the diacylated product directly, minimizing the accumulation of the monoacylated intermediate.
Diagram of the Friedel-Crafts Acylation Pathway:
Caption: Reaction pathway for the Friedel-Crafts synthesis of this compound.
Method 2: Photocatalytic Synthesis with Eosin Y
A greener and milder alternative to the classical Friedel-Crafts reaction is the use of visible-light photocatalysis. Eosin Y, an organic dye, can act as a potent photocatalyst for a variety of organic transformations. While a direct protocol for the synthesis of this compound using Eosin Y is not extensively documented, a plausible mechanism can be proposed based on its known reactivity.
Proposed Reaction Pathway:
This method would likely proceed through a radical mechanism initiated by the photoexcited state of Eosin Y.
-
Photoexcitation: Eosin Y absorbs visible light and is promoted to an excited state (Eosin Y*).
-
Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with one of the reactants, likely activating the phthalic anhydride or anisole.
-
Radical Cascade and Product Formation: A cascade of radical reactions would follow, leading to the formation of the carbon-carbon bonds and subsequent cyclization to yield the final phthalide product.
This method offers the potential for milder reaction conditions, avoiding the use of strong, corrosive Lewis acids.
Diagram of the Proposed Photocatalytic Pathway:
Caption: Proposed photocatalytic cycle for the synthesis of this compound using Eosin Y.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthetic methods.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Photocatalytic Synthesis (Eosin Y) |
| Catalyst | Lewis Acid (e.g., AlCl₃, Sulfated Zirconia) | Eosin Y |
| Catalyst Loading | Stoichiometric to catalytic | Catalytic (typically 1-5 mol%) |
| Solvent | Often chlorinated solvents (e.g., Dichloromethane) or excess anisole | Common organic solvents (e.g., Acetonitrile, DMF) |
| Temperature | 0 °C to reflux | Room temperature |
| Reaction Time | 2 - 24 hours | 12 - 48 hours |
| Reported Yield | 60-95% | Potentially high (method dependent) |
| Key Byproducts | 2-(4-methoxybenzoyl)benzoic acid, ortho-isomer | Potentially fewer byproducts due to milder conditions |
Experimental Protocols
Method 1: Friedel-Crafts Acylation - Detailed Protocol
Materials:
-
Phthalic anhydride (1.0 eq)
-
Anisole (2.5 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add phthalic anhydride (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (2.2 eq) in portions to the stirred suspension.
-
Add anisole (2.5 eq) dropwise to the mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Characterization of the Intermediate 2-(4-methoxybenzoyl)benzoic acid:
If the reaction is stopped after the first equivalent of anisole is added, the monoacylated product can be isolated.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 7.6 Hz, 1H), 7.80 (d, J = 8.8 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.55 (t, J = 7.5 Hz, 1H), 7.40 (d, J = 7.5 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H).
-
IR (KBr, cm⁻¹): 3400-2400 (br, O-H), 1700 (C=O, acid), 1660 (C=O, ketone), 1605, 1575, 1250.
Method 2: Proposed Photocatalytic Synthesis with Eosin Y - Detailed Protocol
Materials:
-
Phthalic anhydride (1.0 eq)
-
Anisole (3.0 eq)
-
Eosin Y (2 mol%)
-
Acetonitrile (MeCN), degassed
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel suitable for photochemical reactions, combine phthalic anhydride (1.0 eq), anisole (3.0 eq), and Eosin Y (0.02 eq).
-
Add degassed acetonitrile to dissolve the reactants.
-
Seal the vessel and irradiate with a visible light source (e.g., 450 nm blue LEDs) with vigorous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.
Conclusion
The formation of this compound is reliably achieved through the well-understood Friedel-Crafts acylation, with the choice of Lewis acid influencing the selectivity towards the desired di-substituted product. While this method is robust, it often requires harsh conditions and stoichiometric amounts of catalyst. The emerging field of photocatalysis offers a milder and potentially more sustainable alternative. The proposed Eosin Y-catalyzed method, operating at room temperature with a catalytic amount of an organic dye, represents a promising avenue for future process development. Further experimental validation is required to optimize this photocatalytic route and fully assess its industrial viability. This guide provides the foundational information for researchers to make informed decisions when selecting a synthetic strategy for 3,3-diarylphthalides and to explore novel, greener chemical transformations.
A Comparative Analysis of the Reactivity of 3,3-Bis(4-methoxyphenyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3,3-Bis(4-methoxyphenyl)phthalide against its close analogs, phenolphthalein and 3,3-diphenylphthalide. The analysis is based on established principles of organic chemistry and available experimental observations for related compounds. Due to a lack of direct, side-by-side quantitative studies in the published literature, this comparison infers relative reactivity based on the electronic effects of the substituents on the phthalide core.
Introduction to 3,3-Diarylphthalides
3,3-Diarylphthalides are a class of organic compounds characterized by a central phthalide (isobenzofuranone) core with two aryl groups attached to the tertiary carbon atom of the lactone ring. The reactivity of these molecules is largely centered around the electrophilicity of this spiro carbon and the stability of the resulting carbocation intermediate upon ring-opening. This reactivity is significantly influenced by the nature of the substituents on the pendant aryl rings.
Comparative Reactivity Analysis
The primary reaction of interest for 3,3-diarylphthalides is the nucleophilic attack at the electrophilic spiro carbon, leading to the opening of the lactone ring. This is famously observed in the pH-indicating properties of phenolphthalein. The reactivity of this class of compounds towards nucleophiles is dictated by the electronic properties of the substituents on the aryl rings.
Key Compounds for Comparison:
-
This compound: Possesses two electron-donating methoxy (-OCH3) groups.
-
Phenolphthalein (3,3-Bis(4-hydroxyphenyl)phthalide): Features two electron-donating hydroxyl (-OH) groups.
-
3,3-Diphenylphthalide: The unsubstituted parent compound in this series.
The methoxy groups in this compound are strong electron-donating groups through resonance. This increases the electron density at the spiro carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack compared to the unsubstituted 3,3-diphenylphthalide. Consequently, this compound is expected to be the least reactive of the three.
Phenolphthalein's hydroxyl groups are also electron-donating, but their effect can be modulated by the pH of the solution. Under basic conditions, deprotonation to form the phenoxide ion significantly enhances the electron-donating ability, facilitating the ring-opening that leads to its characteristic pink color. In a neutral or acidic medium, the hydroxyl group is less electron-donating than a methoxy group.
Therefore, the general order of reactivity towards nucleophiles is predicted to be:
3,3-Diphenylphthalide > Phenolphthalein > this compound
This trend is summarized in the table below.
Data Presentation
Table 1: Comparative Electronic Properties and Predicted Reactivity of 3,3-Diarylphthalides
| Compound | Substituent on Aryl Ring | Electronic Effect of Substituent | Predicted Electrophilicity of Spiro Carbon | Predicted Reactivity towards Nucleophiles |
| 3,3-Diphenylphthalide | -H | Neutral | High | High |
| Phenolphthalein | -OH | Electron-donating | Moderate | Moderate |
| This compound | -OCH | Strongly electron-donating | Low | Low |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3) solution, saturated
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) and anisole (2.2 equivalents) in dry dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Comparative Basic Hydrolysis of 3,3-Diarylphthalides
Materials:
-
This compound
-
Phenolphthalein
-
3,3-Diphenylphthalide
-
Ethanol
-
Sodium hydroxide (NaOH) solution, 1 M
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of each phthalide (e.g., 1 mM) in ethanol.
-
In a cuvette, mix a specific volume of the phthalide stock solution with a buffered aqueous solution of sodium hydroxide to achieve the desired final concentration and pH.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance over time at the wavelength corresponding to the ring-opened colored species (for phenolphthalein, this is around 552 nm). For the colorless compounds, the disappearance of the starting material's absorbance peak can be monitored.
-
Repeat the experiment for each phthalide under identical conditions (temperature, pH, initial concentration).
-
The rate of hydrolysis can be determined by plotting the change in absorbance versus time and fitting the data to an appropriate rate law.
Mandatory Visualization
Reaction Pathway: Nucleophilic Attack and Ring-Opening of 3,3-Diarylphthalides
Caption: Generalized pathway for the nucleophilic ring-opening of 3,3-diarylphthalides.
Experimental Workflow: Comparative Hydrolysis Rate Determination
Caption: Workflow for the comparative kinetic analysis of phthalide hydrolysis.
Conclusion
The reactivity of this compound is significantly influenced by the electron-donating nature of its methoxy substituents. This leads to a lower electrophilicity of the spiro carbon and, consequently, a reduced reactivity towards nucleophiles when compared to phenolphthalein and 3,3-diphenylphthalide. While direct quantitative comparisons from the literature are scarce, the principles of physical organic chemistry provide a solid framework for this comparative analysis. The provided experimental protocols offer a starting point for researchers wishing to conduct such a direct comparison. This understanding of relative reactivity is crucial for the rational design of new molecules based on the phthalide scaffold for applications in materials science, chemical sensing, and drug development.
Safety Operating Guide
Proper Disposal of 3,3-Bis(4-methoxyphenyl)phthalide: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3,3-Bis(4-methoxyphenyl)phthalide (CAS No. 6315-80-6) could not be located in publicly available resources. The following disposal procedures are based on general best practices for non-hazardous solid chemical waste in a laboratory setting. Researchers and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[1][2]
Step-by-Step Disposal Protocol
-
Waste Characterization: In the absence of a specific SDS, the first step is to determine if the waste is hazardous. If the material has not been mixed with other chemicals and is not known to be hazardous, it may be treated as non-hazardous waste. However, it is crucial to consult your institution's EHS office for a definitive classification.
-
Containerization:
-
Place the this compound waste into a clearly labeled, sealed, and chemically compatible container.
-
The container should be labeled with the full chemical name: "this compound" and the CAS number "6315-80-6".
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[3]
-
-
Storage:
-
Store the waste container in a designated, secure waste accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.
-
Waste material must be disposed of in accordance with national and local regulations.[3]
-
Quantitative Data Summary
Without a specific SDS, quantitative data such as permissible exposure limits or specific disposal concentration thresholds are not available. The following table summarizes the key logistical information for the general disposal of non-hazardous solid chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Assumed Non-Hazardous (pending EHS confirmation) | General Practice |
| Container Type | Sealed, chemically compatible, and clearly labeled | [1][3] |
| Labeling Requirements | Full Chemical Name and CAS Number | General Practice |
| Storage Conditions | Cool, dry, well-ventilated, secure area | [4] |
| Disposal Method | EHS-approved hazardous waste vendor | [3][4] |
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the disposal of laboratory chemical waste.
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
